3-Chloro-4-methylpyridine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-chloro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNXNJMHLZFECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376579 | |
| Record name | 3-Chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72093-04-0 | |
| Record name | 3-Chloro-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72093-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Chloro-4-methylpyridine (CAS No: 72093-04-0). Due to the limited availability of experimentally determined data for this specific isomer, this document also includes data for related compounds to offer a comparative context. Furthermore, it outlines detailed experimental protocols for the determination of key physicochemical properties and presents a representative synthetic workflow.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆ClN | [1][2] |
| Molecular Weight | 127.57 g/mol | [1][2] |
| CAS Number | 72093-04-0 | [1][2] |
| Density | 1.159 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.5310 | [1] |
| Flash Point | 66 °C (150.8 °F) - open cup | [1] |
| IUPAC Name | This compound | [2] |
For comparative purposes, the following table presents data for a closely related isomer.
Table 2: Physicochemical Properties of 4-Chloro-3-methylpyridine hydrochloride
| Property | Value | Source |
| Molecular Formula | C₆H₆ClN · HCl | |
| Molecular Weight | 164.03 g/mol | |
| CAS Number | 19524-08-4 | |
| Melting Point | 165-169 °C |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for the specific compound.
Melting Point Determination
The melting point of a solid compound can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Determination: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Boiling Point Determination
The boiling point of a liquid can be determined by micro boiling point or distillation methods.
-
Micro Boiling Point Method (Thiele Tube):
-
A small volume of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The apparatus is heated in a Thiele tube filled with a high-boiling point oil.
-
As the liquid is heated, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
-
-
Distillation Method:
-
A larger volume of the liquid is placed in a distillation flask with boiling chips.
-
The liquid is heated to boiling, and the vapor is allowed to condense and be collected.
-
The temperature of the vapor is measured with a thermometer placed at the level of the side arm of the distillation head.
-
The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.
-
Solubility Determination
The solubility of a compound in various solvents can be determined by the shake-flask method.
-
Sample Preparation: An excess amount of the solid solute is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The saturated solution is filtered to remove any undissolved solid. A known volume of the filtrate is then analyzed by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation) to determine the concentration of the dissolved solute.
-
Data Reporting: The solubility is typically expressed as g/100 mL or mol/L at the specified temperature.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration.
-
Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.
Representative Experimental Workflow: Synthesis of 3-Amino-2-chloro-4-methylpyridine
This compound is a valuable intermediate in organic synthesis. While a direct synthesis protocol for this specific compound is not detailed in the provided search results, the following workflow illustrates a multi-step synthesis of a closely related and pharmaceutically important compound, 3-amino-2-chloro-4-methylpyridine, which is a key intermediate in the production of Nevirapine. This demonstrates a typical experimental logic in pyridine chemistry.
Caption: Synthesis workflow for 3-Amino-2-chloro-4-methylpyridine.
References
A Comprehensive Technical Guide to 3-Chloro-4-methylpyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3-Chloro-4-methylpyridine, a key heterocyclic building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document details its chemical identity, physical and spectroscopic properties, a plausible synthetic route with an experimental protocol, and its applications, with a focus on its role as a versatile intermediate.
Chemical Identity and Structure
This compound is a substituted pyridine derivative with a chlorine atom at the 3-position and a methyl group at the 4-position.
-
CAS Number: 72093-04-0[1]
-
Molecular Formula: C₆H₆ClN[1]
-
Molecular Weight: 127.57 g/mol [1]
-
IUPAC Name: this compound[2]
-
SMILES: Cc1ccncc1Cl[1]
-
InChI Key: VLNXNJMHLZFECV-UHFFFAOYSA-N[1]
Structure:
The chemical structure of this compound is presented below:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical and predicted spectroscopic properties of this compound is provided below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Appearance | Colorless to brown liquid | [3] |
| Density | 1.159 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5310 | [1] |
| Flash Point | 66 °C (open cup) | [1] |
| Storage | Inert atmosphere, Room Temperature | [4] |
Table 2: Predicted and Experimental Spectroscopic Data
| Spectroscopy | Predicted/Observed Data |
| ¹H NMR | Signals expected for aromatic protons and a methyl group. The protons on the pyridine ring will show characteristic splitting patterns. |
| ¹³C NMR | Signals corresponding to the six carbon atoms, with those bonded to chlorine and nitrogen being deshielded. |
| Mass Spectrometry | Predicted [M+H]⁺ at m/z 128.02615. The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).[5] |
| Infrared (IR) | Characteristic peaks for aromatic C-H stretching, aliphatic C-H stretching of the methyl group, and C=N and C=C stretching of the pyridine ring. A C-Cl stretching vibration is expected in the 600-800 cm⁻¹ region. |
Synthesis and Experimental Protocols
One potential synthetic pathway involves the diazotization of 3-amino-4-methylpyridine followed by a Sandmeyer-type reaction.
Workflow for the Synthesis of this compound:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Diazotization: 3-Amino-4-methylpyridine (1.0 eq) is dissolved in a solution of concentrated hydrochloric acid and water, and the mixture is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, copper(I) chloride (1.2 eq) is dissolved in concentrated hydrochloric acid. The previously prepared cold diazonium salt solution is then added slowly to the copper(I) chloride solution.
-
Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and then gently heated until the evolution of nitrogen gas ceases. After cooling, the mixture is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.
Applications in Drug Development and Agrochemicals
This compound serves as a versatile building block for the synthesis of more complex pharmaceutical and biologically active compounds.[3] Its reactivity, particularly at the chloro-substituted position, allows for the introduction of various functional groups through cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions:
A significant application of chloropyridines is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, creating biaryl structures that are prevalent in many pharmaceutical agents.
Generalized Workflow for Suzuki-Miyaura Coupling:
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for a Representative Suzuki-Miyaura Coupling:
The following is a general protocol based on similar reactions with chloropyridines:
-
Reaction Setup: To an oven-dried flask are added this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as palladium(II) acetate (0.025 eq), a ligand such as triphenylphosphine (0.075 eq), and a base such as potassium carbonate (2.0 eq).
-
Reaction Execution: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). A degassed solvent system, such as a mixture of toluene and water, is added. The reaction mixture is then heated to reflux and stirred for a specified time (typically 12-24 hours), with reaction progress monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-4-methylpyridine.
Role as a Synthetic Intermediate:
The pyridine moiety is a common scaffold in many biologically active molecules. The specific substitution pattern of this compound makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery and for the development of new agrochemicals. For instance, related trifluoromethylpyridines, which can be synthesized from chloromethylpyridines, are key structural motifs in various herbicides, insecticides, and fungicides.[9][10]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its defined structure and reactivity, particularly in cross-coupling reactions, allow for the efficient synthesis of a wide range of more complex molecules. This guide provides a foundational understanding of its properties and synthetic utility for researchers in the field.
References
- 1. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C6H6ClN | CID 2762925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 72093-04-0 [amp.chemicalbook.com]
- 4. 72093-04-0|this compound|BLD Pharm [bldpharm.com]
- 5. PubChemLite - this compound (C6H6ClN) [pubchemlite.lcsb.uni.lu]
- 6. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 7. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 8. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Spectroscopic Characterization of 3-Chloro-4-methylpyridine: A Technical Guide
Introduction
3-Chloro-4-methylpyridine is a substituted pyridine derivative of interest in the development of novel pharmaceuticals and functional materials. A thorough understanding of its molecular structure is paramount for its application and further modification. This technical guide provides a detailed overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this compound.
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound. Due to the limited availability of public experimental spectra, this guide focuses on predicted spectral characteristics based on established principles of spectroscopy and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons and the methyl group protons.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~8.3 | Doublet | 1H | H-2 |
| 2 | ~8.2 | Singlet | 1H | H-6 |
| 3 | ~7.2 | Doublet | 1H | H-5 |
| 4 | ~2.4 | Singlet | 3H | -CH₃ |
¹³C NMR (Carbon-13 NMR)
Due to the molecule's asymmetry, the ¹³C NMR spectrum is predicted to display six unique signals for the six carbon atoms.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~150 | C-2 |
| 2 | ~148 | C-6 |
| 3 | ~145 | C-4 |
| 4 | ~132 | C-3 |
| 5 | ~125 | C-5 |
| 6 | ~18 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups within a molecule. The expected characteristic absorption bands for this compound are summarized below.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (-CH₃) |
| 1600-1450 | C=C and C=N Stretch | Pyridine Ring |
| 850-750 | C-Cl Stretch | Chloro Group |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The monoisotopic mass of this compound is 127.0189 Da.[1] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 127. The presence of a chlorine atom will result in a characteristic isotopic pattern with a peak at M+2 (m/z 129) with an intensity of approximately one-third of the M⁺ peak.
| Adduct | m/z |
| [M]⁺ | 127.01833 |
| [M+H]⁺ | 128.02615 |
| [M+Na]⁺ | 150.00809 |
Data sourced from PubChem.[2]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[3] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4]
-
Data Acquisition (¹H NMR): Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
Data Acquisition (¹³C NMR): Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for a good signal-to-noise ratio.[5]
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film): As this compound is a liquid at room temperature, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[6][7]
-
Data Acquisition: Place the salt plate assembly in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8] Further dilute an aliquot of this solution to the low µg/mL or ng/mL range.[8]
-
Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[9] The most common ionization technique for this type of molecule is Electron Impact (EI) or Electrospray Ionization (ESI).[9][10] The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).[9][10][11]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the discussed spectroscopic techniques.
Caption: Logical workflow for structural elucidation.
References
- 1. This compound | C6H6ClN | CID 2762925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H6ClN) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. web.mit.edu [web.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. webassign.net [webassign.net]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. fiveable.me [fiveable.me]
Solubility of 3-Chloro-4-methylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Chloro-4-methylpyridine. Due to the limited availability of quantitative solubility data in published literature, this document focuses on a theoretical solubility profile based on the compound's physicochemical properties and offers detailed experimental protocols for its empirical determination.
Introduction to this compound
This compound is a halogenated aromatic heterocyclic compound. Its chemical structure, featuring a pyridine ring substituted with a chloro and a methyl group, makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its solubility in common solvents is crucial for its application in chemical synthesis, purification, formulation, and analytical method development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClN | [1] |
| Molecular Weight | 127.57 g/mol | [1] |
| Density | 1.159 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5310 | |
| Flash Point | 66 °C (open cup) | |
| CAS Number | 72093-04-0 | [1] |
Theoretical Solubility Profile
The principle of "like dissolves like" provides a framework for predicting the solubility of this compound in various solvents. The molecule's structure contains both polar and non-polar features:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts polarity to the molecule.
-
Chloro and Methyl Groups: The chloro group is electronegative and contributes to the molecule's polarity, while the methyl group is non-polar.
Based on these features, a qualitative solubility profile can be predicted:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The pyridine nitrogen can form hydrogen bonds with protic solvents. However, the presence of the non-polar methyl group and the overall molecular structure may limit high solubility in water. Lower aliphatic amines, which also contain a nitrogen atom, are soluble in water, but this solubility decreases with increasing molecular weight due to the larger hydrophobic alkyl part. We can expect some degree of solubility in alcohols like methanol and ethanol.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): These solvents can engage in dipole-dipole interactions with the polar C-Cl bond and the pyridine ring. Therefore, this compound is expected to have good solubility in these solvents.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The presence of the methyl group and the overall aromatic character suggest that there will be some solubility in non-polar solvents, although likely less than in polar aprotic solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Given the presence of a chloro substituent on the molecule, good solubility is expected in chlorinated solvents due to favorable dipole-dipole interactions.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield quantitative solubility data for this compound in common solvents. The following table is provided to be populated by researchers upon experimental determination.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Water | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetone | 25 | ||
| Toluene | 25 | ||
| Dichloromethane | 25 | ||
| Ethyl Acetate | 25 | ||
| Dimethylformamide (DMF) | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 |
Experimental Protocols for Solubility Determination
To address the lack of quantitative data, detailed protocols for two common methods of solubility determination are provided below.
5.1. Gravimetric Method
This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute by evaporating the solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-capped vial).
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully settled.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
Filter the withdrawn supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered supernatant to a pre-weighed, dry container.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the boiling point of the solute, or using a rotary evaporator).
-
Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a vacuum oven.
-
Cool the container in a desiccator and weigh it accurately.
-
-
Calculation:
-
The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.
-
5.2. UV-Vis Spectrophotometric Method
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining low solubilities.
Methodology:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Step 1).
-
After equilibration and settling, withdraw a sample of the supernatant and filter it.
-
Dilute a known volume of the filtered supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
Commercial Availability and Synthetic Utility of 3-Chloro-4-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylpyridine is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its utility as a key building block, particularly in the synthesis of antiviral agents, has led to its commercial availability from a range of chemical suppliers. This technical guide provides an in-depth overview of its commercial landscape, key chemical properties, and its prominent role in the synthesis of high-value compounds, including a detailed experimental protocol for its conversion to a crucial pharmaceutical intermediate.
Commercial Availability and Suppliers
This compound, identified by CAS number 72093-04-0, is readily available from several commercial suppliers. The compound is typically offered in various purities and quantities to suit laboratory-scale research and development needs as well as larger-scale manufacturing requirements.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥97% | Gram to kilogram scale |
| BLD Pharm | ≥97% | Gram to kilogram scale |
| SynQuest Labs | ≥95% | Gram to kilogram scale |
| Alchimica | - | 5 g, 25 g |
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below. This data is essential for safe handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₆ClN | [1] |
| Molecular Weight | 127.57 g/mol | [1] |
| CAS Number | 72093-04-0 | [1] |
| Appearance | Clear liquid | [2] |
| Density | 1.159 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.5310 | [3] |
| Boiling Point | 147 - 150 °C at 760 mmHg | [2] |
| Flash Point | 66 °C (150.8 °F) - open cup | [3] |
| Purity | Typically ≥97% | [3] |
Safety and Handling:
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
Hazard Classifications: [3][4]
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)
-
Serious Eye Damage (Category 1)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation
For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[5]
Application in Drug Discovery: Synthesis of Nevirapine Intermediate
A primary application of this compound is its role as a precursor in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[6] Specifically, it is a key starting material for the preparation of 2-chloro-3-amino-4-picoline (CAPIC), a crucial intermediate in the Nevirapine synthesis pathway.[1][7]
The following DOT script visualizes the initial step in the synthesis of a key Nevirapine precursor starting from this compound.
Experimental Protocol: Synthesis of 3-Amino-4-methylpyridine
The following protocol for the amination of this compound is based on a procedure outlined in the patent literature.[8]
Materials:
-
This compound (150 g)
-
Methanol (500 ml)
-
Copper (II) sulfate (10 g)
-
Ammonia gas
Equipment:
-
High-pressure autoclave
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization dish
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a high-pressure autoclave, combine this compound (150 g), methanol (500 ml), and copper (II) sulfate (10 g).
-
Seal the autoclave and introduce ammonia gas until the internal pressure reaches 5 atm.
-
Heat the reaction mixture to 180 °C with stirring.
-
Maintain the reaction at 180 °C for 24 hours.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess ammonia gas in a fume hood.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a solid residue.
-
Recrystallize the crude solid from ethyl acetate to yield purified 3-Amino-4-methylpyridine.
Expected Yield: Approximately 73% (68 g).[8]
The following diagram illustrates the general workflow for this experimental procedure.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with demonstrated importance in the pharmaceutical industry. Its application as a key starting material in the synthesis of Nevirapine highlights its value in the development of antiviral therapeutics. The availability of this compound from multiple suppliers and the existence of established protocols for its conversion to valuable intermediates facilitate its use in both academic and industrial research settings. The information provided in this guide serves as a comprehensive resource for professionals engaged in drug discovery and development, offering insights into the procurement, handling, and synthetic utility of this important chemical entity.
References
- 1. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound 97 72093-04-0 [sigmaaldrich.com]
- 4. This compound | C6H6ClN | CID 2762925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 8. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
The Complex Reactivity of 3-Chloro-4-methylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Chloro-4-methylpyridine, a substituted pyridine derivative, presents a fascinating case study in heterocyclic reactivity. The interplay of the electron-withdrawing chloro group, the electron-donating methyl group, and the inherent electronic properties of the pyridine ring governs its behavior in a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity profile of this compound, detailing its susceptibility to electrophilic and nucleophilic attack, as well as reactions involving the nitrogen atom and the methyl substituent. This document is intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyridine-based compounds for applications in medicinal chemistry, agrochemicals, and materials science.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. The nitrogen atom is also prone to protonation or coordination with Lewis acids under typical EAS conditions, further deactivating the ring. However, the substituents on the this compound ring play a crucial role in directing the regioselectivity of such reactions.
The chloro group at the 3-position is a deactivating, meta-directing group, while the methyl group at the 4-position is an activating, ortho, para-directing group. In this case, the directing effects of the two substituents are complex. The 2- and 6-positions are ortho to the activating methyl group, while the 5-position is ortho to the deactivating chloro group and meta to the methyl group. The 2- and 6-positions are also electronically deactivated by the adjacent nitrogen atom. Therefore, electrophilic substitution is expected to be challenging and may lead to a mixture of products.
Nitration: Limited specific information exists for the direct nitration of this compound. However, nitration of substituted pyridines often requires harsh conditions. For instance, the nitration of 2-amino-4-picoline, a related compound, is known to be non-selective, yielding a mixture of 3-nitro and 5-nitro derivatives.[1][2]
Halogenation: A modern approach to the 3-halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for regioselective halogenation under mild conditions.[3] This method could potentially be applied to this compound to introduce an additional halogen at a different position.
Sulfonation: Direct sulfonation of pyridines is often difficult. A common strategy involves the initial N-oxidation of the pyridine ring, which activates it towards electrophilic attack, followed by sulfonation and subsequent deoxygenation. For example, 3-chloropyridine can be sulfonated by first converting it to 3-chloropyridine-N-oxide.[4][5]
Logical Flow of Electrophilic Aromatic Substitution:
Caption: Directing effects in the electrophilic substitution of this compound.
Nucleophilic Aromatic Substitution
The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, as the nitrogen can stabilize the negative charge in the Meisenheimer intermediate.[6] In this compound, the chloro group is at the 3-position, which is generally less reactive towards SNAr than the 2- or 4-positions. However, the presence of the electron-withdrawing nitrogen still facilitates nucleophilic attack compared to a corresponding benzene derivative.
Nucleophilic substitution reactions on halopyridines are well-documented, often employing strong nucleophiles like amines and alkoxides, and may require elevated temperatures.[7]
Amination: The displacement of the chloride by amines is a feasible reaction, likely requiring heating. The general protocol for nucleophilic aromatic substitution with amines involves reacting the chloro-substituted pyridine with the desired amine, often in a suitable solvent and sometimes in the presence of a base.
Experimental Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for a nucleophilic aromatic substitution reaction.
Reactions at the Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic and basic center.
N-Oxidation: The nitrogen atom of this compound can be oxidized to the corresponding N-oxide. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid.[8][9] The resulting N-oxide is a versatile intermediate. The N-oxide group activates the 2- and 4-positions towards both nucleophilic and electrophilic attack and can be subsequently removed by reduction. For example, the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide has been reported, demonstrating the feasibility of N-oxidation on a similarly substituted pyridine ring.[10][11]
Reactions Involving the Methyl Group
The methyl group at the 4-position is susceptible to a range of reactions, including oxidation and halogenation.
Oxidation: The methyl group can be oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation, such as potassium permanganate or manganese dioxide in sulfuric acid.[12] A patented process describes the oxidation of methyl-pyridines to their corresponding carboxylic acids using a halogen oxidizing agent in the presence of water and actinic radiation.[13]
Side-Chain Halogenation: Free-radical halogenation of the methyl group is a possible reaction, typically initiated by UV light or a radical initiator. A patent describes the side-chain fluorination of 3-methylpyridine by reaction with hydrogen fluoride and chlorine in the liquid phase at elevated temperature and pressure.[14] This suggests that similar conditions could potentially be used for the side-chain halogenation of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent at the 3-position can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[15][16] These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents at this position. While halides at the 2- and 4-positions of pyridines are generally more reactive in these couplings, reactions at the 3-position are also feasible, often requiring specific ligand and reaction condition optimization.[17]
Conceptual Pathway for Palladium-Catalyzed Cross-Coupling:
Caption: Catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Quantitative Data Summary
| Reaction Type | Reagents/Conditions | Product(s) | Yield (%) | Reference |
| Side-Chain Fluorination | HF, Cl₂, elevated temp. & pressure | 3-Trifluoromethylpyridine, 3-Chlorodifluoromethylpyridine, 3-Difluoromethylpyridine | Not specified for this compound | [14] |
| Sulfonation (of 3-chloropyridine) | 1. H₂O₂/AcOH (N-Oxidation)2. Na₂SO₃/H₂O, 145°C | Pyridine-3-sulfonic acid | Not specified | [4][5] |
| N-Oxidation (of 4-chloro-3-methoxy-2-methylpyridine) | H₂O₂, Phosphotungstic acid | 4-Chloro-3-methoxy-2-methylpyridine-N-oxide | High | [10][11] |
Key Experimental Protocols
General Procedure for N-Oxidation of a Substituted Pyridine:
To a solution of the substituted pyridine in a suitable solvent (e.g., acetic acid or dichloromethane), the oxidizing agent (e.g., hydrogen peroxide or m-CPBA) is added portion-wise at a controlled temperature. The reaction is monitored by an appropriate analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is worked up by neutralizing the acid, extracting the product with an organic solvent, and purifying by crystallization or chromatography.[9]
General Procedure for Palladium-Catalyzed Suzuki Coupling:
In an inert atmosphere, a mixture of the halopyridine, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent (e.g., dioxane, toluene, or DMF/water) is heated. The reaction progress is monitored, and upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The product is then purified by column chromatography.[16]
This compound exhibits a nuanced reactivity profile shaped by the electronic contributions of its substituents and the inherent characteristics of the pyridine nucleus. While electrophilic substitution is generally disfavored, it can be achieved under specific conditions, with the regiochemical outcome influenced by the directing effects of the chloro and methyl groups. The molecule is more amenable to nucleophilic aromatic substitution, particularly with strong nucleophiles. The nitrogen atom readily undergoes N-oxidation, providing a versatile intermediate for further functionalization. The methyl group offers a handle for oxidation and halogenation reactions. Furthermore, the chloro substituent serves as a site for modern cross-coupling methodologies, enabling the synthesis of a diverse array of derivatives. A thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes to novel and potentially bioactive molecules based on the this compound scaffold. Further experimental investigation is warranted to fully elucidate the quantitative aspects and optimize reaction conditions for this versatile building block.
References
- 1. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 5. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 12. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 13. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 14. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution on 3-Chloro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and synthetic applications of electrophilic and nucleophilic substitution reactions on 3-chloro-4-methylpyridine. This key heterocyclic scaffold is a valuable building block in medicinal chemistry and materials science. This document details the reactivity of the pyridine ring, presents generalized experimental protocols for key transformations, and includes visualizations of reaction mechanisms and workflows to facilitate a deeper understanding for researchers in drug development and chemical synthesis.
Introduction to the Reactivity of this compound
This compound, also known as 3-chloro-4-picoline, possesses a unique electronic landscape that dictates its reactivity towards electrophiles and nucleophiles. The pyridine nitrogen atom is electron-withdrawing through an inductive effect and deactivates the ring towards electrophilic attack compared to benzene. Conversely, it activates the ring for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen.
The chlorine atom at the 3-position and the methyl group at the 4-position further modulate this reactivity. The methyl group is weakly electron-donating, which can slightly activate the ring. The chlorine atom is deactivating towards electrophilic aromatic substitution but serves as a leaving group in nucleophilic substitution reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally sluggish due to the electron-withdrawing nature of the nitrogen atom. When these reactions do occur, they are highly regioselective, favoring substitution at the 3- and 5-positions, which are meta to the nitrogen atom. This is because the cationic intermediates formed by attack at these positions are less destabilized than those formed by attack at the 2-, 4-, or 6-positions, where a positive charge would be placed adjacent to the already electron-deficient nitrogen. In this compound, the 5-position is the most likely site for electrophilic attack.
Key Electrophilic Aromatic Substitution Reactions
Common EAS reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts reactions are challenging on the this compound core and typically require harsh conditions.
| Reaction | Reagents and Conditions | Expected Major Product |
| Nitration | Conc. HNO₃, Conc. H₂SO₄, high temperature | 3-Chloro-4-methyl-5-nitropyridine |
| Sulfonation | Fuming H₂SO₄ (oleum), high temperature | This compound-5-sulfonic acid |
| Halogenation | X₂ (X=Cl, Br), Lewis Acid (e.g., FeCl₃, AlCl₃) | 5-Bromo-3-chloro-4-methylpyridine |
| Friedel-Crafts | Generally not feasible due to Lewis basicity of nitrogen | - |
Generalized Experimental Protocol for Nitration
Warning: Nitration of pyridines can be highly exothermic and requires careful temperature control.
-
Reaction Setup: To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add this compound while maintaining the temperature below 10 °C.
-
Reaction: Slowly warm the mixture to the desired temperature (e.g., 100 °C) and maintain for several hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Nucleophilic Substitution
The chlorine atom at the 3-position of this compound is susceptible to nucleophilic substitution, although it is less reactive than chloro-substituents at the 2- or 4-positions. Direct nucleophilic aromatic substitution (SₙAr) can occur with strong nucleophiles under forcing conditions. However, transition metal-catalyzed cross-coupling reactions provide a more versatile and milder approach to functionalize this position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom of this compound can be readily substituted using these methods.
| Reaction | Nucleophile/Reagent | Catalyst/Ligand/Base | Bond Formed |
| Suzuki Coupling | Aryl/vinyl boronic acid or ester | Pd(OAc)₂, SPhos, K₃PO₄ | C-C (aryl/vinyl) |
| Buchwald-Hartwig Amination | Primary/secondary amine | Pd₂(dba)₃, XPhos, NaOt-Bu | C-N |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (alkynyl) |
| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, Et₃N | C-C (alkenyl) |
| Negishi Coupling | Organozinc reagent | Pd(PPh₃)₄ | C-C (alkyl/aryl/vinyl) |
Generalized Experimental Protocol for Suzuki Coupling
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the boronic acid derivative (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., SPhos, 2-10 mol%), and a base (e.g., K₃PO₄, 2-3 equivalents) in a degassed solvent (e.g., toluene, dioxane, or DMF).
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Generalized Experimental Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, 1.2-1.5 equivalents). Add a solution of this compound and the desired amine (1.1-1.5 equivalents) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until complete conversion of the starting material.
-
Work-up: Cool the reaction, dilute with a suitable organic solvent, and quench with water. Separate the organic layer and wash with brine.
-
Isolation: Dry the organic phase, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash chromatography.
Copper-Catalyzed Nucleophilic Substitution (Ullmann Condensation)
The Ullmann condensation is a classical method for forming C-O, C-N, and C-S bonds with aryl halides using a copper catalyst. While often requiring higher temperatures than palladium-catalyzed reactions, modern ligand systems have improved the scope and mildness of this transformation.
| Reaction | Nucleophile | Catalyst/Base | Bond Formed |
| Ullmann Ether Synthesis | Alcohol/Phenol | CuI, L-proline, K₂CO₃ | C-O |
| Ullmann Amine Synthesis | Amine/Amide | CuI, 1,10-phenanthroline, Cs₂CO₃ | C-N |
| Ullmann Thioether Synthesis | Thiol | CuI, DMEDA, K₃PO₄ | C-S |
Generalized Experimental Protocol for Ullmann Ether Synthesis
-
Reaction Setup: Combine this compound, the alcohol or phenol (1.5-2.0 equivalents), a copper(I) source (e.g., CuI, 5-20 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) in a polar aprotic solvent (e.g., DMF or DMSO).
-
Reaction: Heat the mixture under an inert atmosphere at a high temperature (typically 100-160 °C) for several hours to days.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Isolation: Wash the combined organic extracts with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Conclusion
This compound is a versatile substrate for a range of chemical transformations. While electrophilic substitution is challenging and requires forcing conditions, nucleophilic substitution at the 3-position is readily achievable, particularly through modern transition metal-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis of novel molecules for pharmaceutical and materials science applications. It is important to note that the provided experimental conditions are generalized, and optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
The Latent Bio-Potential of 3-Chloro-4-methylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of Synthetic Derivatives and Their Emerging Biological Activities
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyridine derivatives, 3-chloro-4-methylpyridine stands out as a versatile building block for synthesizing novel compounds with potential biological significance. This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.
Enzyme Inhibition: A Focused Look at Deoxyribonuclease I (DNase I)
Recent research has identified derivatives of this compound as potential inhibitors of deoxyribonuclease I (DNase I), an enzyme implicated in various pathological conditions.
Quantitative Data on DNase I Inhibition
A notable study focused on squaramate derivatives, revealing that a compound incorporating the this compound moiety exhibits inhibitory activity against DNase I. The half-maximal inhibitory concentration (IC50) value for this derivative is presented in the table below.
| Compound ID | Derivative Structure | Target | IC50 (µM) |
| 1 | (6-chloro-4-methylpyridin-3-yl)amino squaramate | DNase I | 106.60 ± 11.27 |
Table 1: DNase I Inhibitory Activity of a this compound Derivative.
Interestingly, this particular derivative did not exhibit significant cytotoxicity against human tumor cell lines such as HL-60 (leukemia), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer), suggesting a selective inhibitory profile.
Experimental Protocol: DNase I Inhibition Assay
The inhibitory activity of the this compound derivative against DNase I was determined using a well-established in vitro assay.
Principle: This assay measures the enzymatic activity of DNase I by monitoring the degradation of a DNA substrate. The inhibition of this activity by a test compound is quantified by a decrease in the rate of DNA degradation.
Materials:
-
Bovine pancreatic DNase I
-
Calf thymus DNA
-
Tris-HCl buffer
-
Test compound (this compound derivative)
-
Microplate reader
Procedure:
-
A reaction mixture is prepared containing Tris-HCl buffer, calf thymus DNA, and varying concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of DNase I to the mixture.
-
The degradation of DNA is monitored by measuring the change in absorbance at a specific wavelength over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of DNA degradation in the presence of the test compound to the rate in a control sample without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 3-Chloro-4-methylpyridine with various arylboronic acids. While specific literature with extensive quantitative data for this exact substrate is limited, the protocols and data presented herein are based on well-established methods for structurally similar chloropyridines and other chloro-heterocycles. The functionalization of the pyridine core at the 3-position is a valuable strategy for accessing novel chemical space in the design of new therapeutic agents.
Reaction Principle and Workflow
The Suzuki coupling reaction involves a palladium-catalyzed cross-coupling between an organoboron compound (commonly a boronic acid or its ester) and an organic halide. The catalytic cycle is generally understood to proceed through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step, especially with less reactive chloro-substrates.
-
Transmetalation: In the presence of a base, the arylboronic acid forms a more nucleophilic boronate species. This species then transfers the aryl group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the 3-aryl-4-methylpyridine product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.
A general workflow for this process is outlined below:
Caption: General experimental workflow for the Suzuki coupling of this compound.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Procedure with Pd(PPh₃)₄
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterization: Characterize the purified product by NMR and mass spectrometry.
Protocol 2: Alternative Conditions with a Buchwald Ligand
For challenging couplings or to improve yields, a more active catalyst system employing a biarylphosphine ligand (Buchwald ligand) can be used.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane, degassed
-
Other reagents and equipment as in Protocol 1
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring, Work-up, Purification, and Characterization: Follow steps 6-11 from Protocol 1.
Quantitative Data Summary
The following tables summarize representative quantitative data for Suzuki coupling reactions of various chloropyridines with arylboronic acids, which can serve as a reference for expected outcomes with this compound.
Table 1: Suzuki Coupling of Various Chloropyridines with Phenylboronic Acid
| Entry | Chloropyridine Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | ~85-95 |
| 2 | 3-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 12 | ~80-90 |
| 3 | 4-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | ~90-98 |
| 4 | 2,6-Dichloropyridine | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (6) | Dioxane/H₂O | 100 | 24 | ~94 (di-substituted)[1] |
Table 2: Influence of Reaction Parameters on the Suzuki Coupling of a Representative Chloropyridine
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Condition 3 | Yield (%) |
| Catalyst | Pd(PPh₃)₄ | ~60-70 | Pd(OAc)₂/SPhos | ~85-95 | PdCl₂(dppf) | ~75-85 |
| Base | Na₂CO₃ | ~65-75 | K₃PO₄ | ~85-95 | Cs₂CO₃ | ~90-98 |
| Solvent | Toluene | ~80-90 | Dioxane/H₂O | ~85-95 | DMF | ~70-80 |
Note: Yields are approximate and based on literature for analogous substrates. Actual yields for this compound may vary and require optimization.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura coupling reaction proceeds via a well-defined catalytic cycle. The diagram below illustrates the key steps involved in the palladium-catalyzed coupling of this compound with an arylboronic acid.
References
Application Note: Protocol for N-oxidation of 3-Chloro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the N-oxidation of 3-chloro-4-methylpyridine to synthesize this compound N-oxide. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The described method utilizes meta-chloroperoxybenzoic acid (m-CPBA) as an efficient oxidizing agent in dichloromethane (DCM), followed by a straightforward work-up procedure. This protocol is designed to be robust and scalable for laboratory and potential pilot-plant applications.
Introduction
Pyridine N-oxides are valuable intermediates in organic synthesis. The N-oxide functional group activates the pyridine ring for both electrophilic and nucleophilic substitution, and it can also serve as a directing group. The N-oxidation of pyridines is a common strategy to modify their electronic properties and reactivity. This note details a reliable procedure for the N-oxidation of this compound, a common building block in medicinal chemistry. The protocol is based on established methods for the N-oxidation of substituted pyridines using m-CPBA.[1][2][3]
Reaction Scheme
Caption: Reaction scheme for the N-oxidation of this compound.
Experimental Protocol
This protocol is adapted from a general procedure for the N-oxidation of substituted pyridines.[1]
Materials:
-
This compound (97%)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per gram of starting material).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of m-CPBA: To the stirred solution, add m-CPBA (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 24 hours.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane/Methanol = 10:1).[1] The reaction is considered complete when the starting material is no longer visible by TLC.
-
Work-up:
-
Upon completion, cool the reaction mixture again in an ice bath.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This step neutralizes the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and saturated aqueous sodium chloride solution (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by silica gel column chromatography to obtain the pure this compound N-oxide.[1]
-
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 127.57 g/mol [4] |
| Oxidizing Agent | m-Chloroperoxybenzoic acid (m-CPBA) |
| Equivalents of m-CPBA | 1.5 eq |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0-5 °C initially, then 20-25 °C[1] |
| Reaction Time | 24 hours[1] |
| Work-up | Aqueous NaHCO₃ wash, brine wash |
| Purification | Silica gel column chromatography[1] |
| Expected Product | This compound N-oxide |
| Reported Yield | 80% (for 3-chloropyridine-N-oxide)[1] |
| Reported Purity | 95% (by LC-MS for 3-chloropyridine-N-oxide)[1] |
Note: Yield and purity are based on a similar reported synthesis and may vary.
Visualizations
Experimental Workflow
Caption: Workflow diagram for the synthesis of this compound N-oxide.
Safety Precautions
-
m-CPBA is a strong oxidizing agent and can be explosive in its pure form.[5] It is recommended to use the commercially available, less pure, and stabilized form.
-
Always handle m-CPBA with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction and work-up should be performed in a well-ventilated fume hood.
-
The quenching step with sodium bicarbonate can be exothermic and produce gas; therefore, it should be done slowly and with cooling.
Characterization
The final product, this compound N-oxide, can be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the N-oxide.
-
Mass Spectrometry (MS): To determine the molecular weight of the product. A related compound, 3-chloropyridine-N-oxide, shows an LC-MS peak at m/z 130 (M+1).[1]
-
Infrared (IR) Spectroscopy: To identify the N-O stretching vibration.
-
Melting Point: To assess the purity of the solid product.
Conclusion
This application note provides a comprehensive and detailed protocol for the N-oxidation of this compound using m-CPBA. The procedure is straightforward, utilizes readily available reagents, and is based on well-established chemical transformations. This method should serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.
References
- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 2. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. This compound | C6H6ClN | CID 2762925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 3-Chloro-4-methylpyridine as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
3-Chloro-4-methylpyridine is a key heterocyclic intermediate increasingly utilized in the synthesis of advanced agrochemicals.[1] Its substituted pyridine ring serves as a versatile scaffold for the development of potent herbicides, insecticides, and fungicides. The presence of a reactive chlorine atom and a methyl group allows for diverse chemical modifications, enabling the fine-tuning of biological activity and spectrum of action. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of next-generation crop protection agents, with a particular focus on the development of picolinate-based herbicides.
Application in Herbicide Synthesis: The Picolinates
A significant application of this compound is in the synthesis of 4-aminopicolinate herbicides. This class of herbicides acts as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately resulting in their death. The pyridine core of these herbicides is crucial for their biological activity, and the specific substitution pattern on the ring dictates their efficacy and crop selectivity.
From this compound to 4-Aminopicolinates: A Synthetic Overview
The synthetic strategy to access 4-aminopicolinate herbicides from this compound involves a multi-step process. A key initial transformation is the amination of the pyridine ring, followed by further functionalization to introduce the carboxylic acid group and other desired substituents. A representative pathway involves the conversion of this compound to 3-amino-4-methylpyridine, which can then undergo a series of reactions including chlorination, formylation, and oxidation to yield the picolinic acid backbone.
Quantitative Data: Herbicidal Activity of Picolinate Derivatives
The following table summarizes the herbicidal activity of novel 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, which are structurally related to herbicides derivable from this compound. The data is presented as the concentration required for 50% inhibition of root growth (IC50) in the model plant Arabidopsis thaliana.
| Compound ID | Substituent on Pyrazole Ring | IC50 (µM) for A. thaliana Root Growth Inhibition | Reference |
| V-7 | 4-Fluorophenyl | 0.002 | [2] |
| V-8 | 4-Chlorophenyl | 0.003 | [2] |
| Picloram | (Commercial Herbicide) | 0.037 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-4-methylpyridine from this compound
This protocol describes the nucleophilic substitution of the chlorine atom in this compound with an amino group, a crucial first step in the synthesis of 4-aminopicolinate herbicides.
Materials:
-
This compound
-
Aqueous Ammonia (28-30%)
-
Copper(II) sulfate (catalyst)
-
Methanol
-
High-pressure autoclave
-
Ethyl acetate for recrystallization
Procedure:
-
In a high-pressure autoclave, combine 150 g of this compound, 500 ml of methanol, and 10 g of copper sulfate.[3]
-
Seal the autoclave and introduce ammonia gas until the pressure reaches 5 atm.[3]
-
Heat the reaction mixture to 180°C and maintain this temperature for 24 hours.[3]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the solid residue from ethyl acetate to yield pure 3-amino-4-methylpyridine.[3] The reported yield for this reaction is approximately 73%.[3]
Protocol 2: General Synthesis of a 4-Amino-3-chloro-6-(substituted)-2-picolinic Acid Herbicide
This protocol outlines a representative multi-step synthesis of a picolinate herbicide, starting from a 3-amino-4-methylpyridine intermediate.
Step 1: Chlorination of 3-Amino-4-methylpyridine
The 3-amino-4-methylpyridine is selectively chlorinated at the 2-position. This can be achieved using various chlorinating agents. A common method involves the use of hydrogen peroxide in hydrochloric acid.
Step 2: Formylation and Cyclization to form a Pyrazolyl Picolinonitrile
The resulting 2-chloro-3-amino-4-methylpyridine can then be used to construct the herbicidally active picolinic acid derivative. For the synthesis of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, the 2-chloro-3-amino-4-methylpyridine would undergo a series of reactions including diazotization, reduction, and subsequent condensation with a 1,3-dicarbonyl compound to form the pyrazole ring, followed by cyanation to yield a picolinonitrile intermediate.
Step 3: Hydrolysis to the Picolinic Acid
The final step is the hydrolysis of the nitrile group of the picolinonitrile intermediate to the corresponding carboxylic acid.
Materials:
-
Substituted picolinonitrile intermediate
-
Sulfuric acid (concentrated)
-
Water
Procedure:
-
Carefully add the picolinonitrile intermediate to concentrated sulfuric acid.
-
Heat the mixture to facilitate hydrolysis of the nitrile to the amide and subsequently to the carboxylic acid.
-
After the reaction is complete, cool the mixture and carefully pour it onto ice.
-
Adjust the pH to precipitate the picolinic acid product.
-
Collect the solid product by filtration, wash with water, and dry to obtain the final herbicidal compound.
Visualizations
References
- 1. This compound [myskinrecipes.com]
- 2. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
Synthesis of Pharmaceutical Intermediates from 3-Chloro-4-methylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from 3-chloro-4-methylpyridine. This versatile starting material is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs), including the antiretroviral drug Nevirapine and the Janus kinase (JAK) inhibitor Tofacitinib.
Introduction
This compound is a readily available and cost-effective starting material in medicinal chemistry. Its reactivity, particularly at the chloro-substituted position, allows for a variety of synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of diverse functionalities, leading to the efficient construction of complex molecular architectures found in modern pharmaceuticals. This document will focus on the synthesis of two pivotal intermediates: 2-Chloro-3-amino-4-methylpyridine (CAPIC) and 3-Amino-4-methylpyridine, and their subsequent application in the synthesis of Nevirapine and a key precursor to Tofacitinib. Additionally, a general protocol for the synthesis of biaryl compounds via Suzuki-Miyaura coupling will be presented.
Synthesis of 2-Chloro-3-amino-4-methylpyridine (CAPIC)
2-Chloro-3-amino-4-methylpyridine (CAPIC) is a critical intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2][3] Several synthetic routes to CAPIC have been developed, each with its own advantages and disadvantages. Below are protocols for two common methods.
Multi-step Synthesis from Malononitrile and Acetone
This pathway involves a series of reactions starting from simple, inexpensive materials to construct the substituted pyridine ring.[1][3]
Experimental Protocol:
Step 1: Synthesis of 2-Amino-4-methyl-3-cyanopyridine
-
Knoevenagel Condensation: React malononitrile with acetone to produce isopropylidenemalononitrile.
-
Condensation with Triethyl Orthoformate: Condense the isopropylidenemalononitrile with triethyl orthoformate in acetic anhydride. This yields a mixture of 2-(3-ethoxy-1-methyl-(E)-2-propenylidene)malononitrile and 2-(3,3-diethoxy-1-methylpropylidene)malononitrile.
-
Ring Closure: Treat the mixture from the previous step with anhydrous ammonia in ethanol to effect ring closure and form 2-amino-4-methyl-3-cyanopyridine.
Step 2: Synthesis of 2-Hydroxy-4-methyl-3-cyanopyridine
-
React 2-amino-4-methyl-3-cyanopyridine with sodium nitrite to form a diazonium salt.
-
Treat the diazonium salt in situ with water to yield 2-hydroxy-4-methyl-3-cyanopyridine.
Step 3: Synthesis of 2-Chloro-4-methyl-3-pyridinecarbonitrile
-
React 2-hydroxy-4-methyl-3-cyanopyridine with phosphorus oxychloride to yield 2-chloro-4-methyl-3-pyridinecarbonitrile.[1]
Step 4: Synthesis of 2-Chloro-4-methyl-3-carboxamide
-
Treat 2-chloro-4-methyl-3-pyridinecarbonitrile with concentrated sulfuric acid to effect hydrolysis and yield 2-chloro-4-methyl-3-carboxamide.
Step 5: Synthesis of 2-Chloro-3-amino-4-methylpyridine (CAPIC)
-
Convert the 2-chloro-4-methyl-3-carboxamide via the Hofmann rearrangement by treating it with a solution of chlorine or bromine in excess sodium hydroxide to yield 3-amino-2-chloro-4-methylpyridine.[1]
Quantitative Data Summary (Multi-step Synthesis):
| Step | Starting Material(s) | Key Reagents | Product | Reported Yield |
| 1. Knoevenagel & Ring Closure | Malononitrile, Acetone | Triethyl orthoformate, Acetic anhydride, NH₃ | 2-Amino-4-methyl-3-cyanopyridine | - |
| 2. Diazotization & Hydrolysis | 2-Amino-4-methyl-3-cyanopyridine | NaNO₂, H₂O | 2-Hydroxy-4-methyl-3-cyanopyridine | - |
| 3. Chlorination | 2-Hydroxy-4-methyl-3-cyanopyridine | POCl₃ | 2-Chloro-4-methyl-3-pyridinecarbonitrile | 89.2% |
| 4. Hydrolysis | 2-Chloro-4-methyl-3-pyridinecarbonitrile | H₂SO₄ | 2-Chloro-4-methyl-3-carboxamide | 69% |
| 5. Hofmann Rearrangement | 2-Chloro-4-methyl-3-carboxamide | Br₂, NaOH | 2-Chloro-3-amino-4-methylpyridine (CAPIC) | 90.6% |
Note: Yields are based on literature reports and may vary depending on specific reaction conditions.
Synthesis Workflow: Multi-step CAPIC Synthesis
Caption: Multi-step synthesis of CAPIC from malononitrile and acetone.
Synthesis of 3-Amino-4-methylpyridine
3-Amino-4-methylpyridine is another crucial intermediate, serving as a precursor for the synthesis of the piperidine moiety of Tofacitinib. A common method for its preparation is the direct amination of this compound.
Experimental Protocol:
-
Reaction Setup: In a high-pressure autoclave, combine this compound (150 g), methanol (500 mL), and copper sulfate (10 g).
-
Amination: Seal the autoclave and introduce ammonia gas until the pressure reaches 5 atm.
-
Heating: Heat the reaction mixture to 180°C and maintain this temperature for 24 hours.
-
Work-up: After cooling, filter the reaction mixture by suction.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from ethyl acetate to obtain 3-amino-4-methylpyridine.[4]
Quantitative Data Summary (Amination):
| Starting Material | Key Reagents | Product | Reported Yield |
| This compound | NH₃, CuSO₄, Methanol | 3-Amino-4-methylpyridine | 73% |
Synthesis Workflow: Amination of this compound
Caption: Synthesis of 3-Amino-4-methylpyridine via amination.
Application in Pharmaceutical Synthesis
Nevirapine Synthesis
CAPIC is a key building block for the synthesis of Nevirapine. The synthesis involves the condensation of CAPIC with 2-chloro-3-pyridinecarboxylic acid, followed by reaction with cyclopropylamine and subsequent cyclization.
Logical Relationship: Nevirapine Synthesis
Caption: Key steps in the synthesis of Nevirapine from CAPIC.
Signaling Pathway: Mechanism of Action of Nevirapine
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus. This binding induces a conformational change in the enzyme, which distorts the active site and prevents the conversion of viral RNA into DNA, thereby halting viral replication.[2][3]
Caption: Nevirapine inhibits HIV-1 reverse transcriptase.
Tofacitinib Intermediate Synthesis
3-Amino-4-methylpyridine is a starting material for the synthesis of the chiral piperidine core of Tofacitinib. The synthesis involves protection of the amino group, followed by reduction of the pyridine ring to a piperidine, and subsequent modifications to introduce the desired stereochemistry and functional groups.
Logical Relationship: Tofacitinib Intermediate Synthesis
Caption: Synthesis of a key Tofacitinib intermediate.
Signaling Pathway: Mechanism of Action of Tofacitinib
Tofacitinib is a Janus kinase (JAK) inhibitor. JAKs are intracellular enzymes that are activated upon cytokine binding to their receptors. This activation initiates a signaling cascade through the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune responses. Tofacitinib inhibits the activity of JAKs, thereby blocking this signaling pathway and reducing inflammation.
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Suzuki-Miyaura Coupling for Biaryl Synthesis
This compound can also be utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many pharmaceuticals. This reaction couples the chloropyridine with a boronic acid derivative.
General Experimental Protocol (Suzuki-Miyaura Coupling):
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., Na₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heating: Heat the reaction mixture to reflux (e.g., 100°C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
Quantitative Data Summary (Suzuki-Miyaura Coupling - Representative):
| Starting Material | Coupling Partner (Example) | Catalyst (Example) | Product (Example) | Representative Yield |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 3-(4-Methoxyphenyl)-4-methylpyridine | 80-95% |
Note: Yields are representative and highly dependent on the specific substrates, catalyst, ligand, base, and solvent system used.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a range of pharmaceutical intermediates. The protocols and data presented herein provide a foundation for researchers and drug development professionals to efficiently synthesize key precursors for important drugs like Nevirapine and Tofacitinib, as well as to explore novel biaryl structures through Suzuki-Miyaura coupling. Careful optimization of reaction conditions is crucial for achieving high yields and purity in these synthetic transformations.
References
Application of 3-Chloro-4-methylpyridine in Ligand Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-Chloro-4-methylpyridine as a versatile starting material in the synthesis of novel ligands. The pyridine motif is a privileged scaffold in medicinal chemistry and materials science, and the strategic functionalization of this compound via cross-coupling reactions opens avenues for the creation of a diverse range of compounds with potential applications in drug discovery and catalysis.
Introduction
This compound is a readily available and cost-effective building block for organic synthesis. The presence of a chlorine atom at the 3-position allows for facile derivatization through various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations enable the introduction of aryl, heteroaryl, and amino moieties, leading to the synthesis of ligands with tailored electronic and steric properties. Such ligands are of significant interest as potential kinase inhibitors, modulators of signaling pathways, and components of catalytic systems.
Key Synthetic Applications
The primary applications of this compound in ligand synthesis revolve around the formation of new carbon-carbon and carbon-nitrogen bonds at the 3-position of the pyridine ring.
Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-4-methylpyridines
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents, yielding 3-aryl-4-methylpyridine derivatives. These structures are prevalent in a number of kinase inhibitors and other biologically active molecules.
Generalized Reaction Scheme:
Buchwald-Hartwig Amination for the Synthesis of 3-Amino-4-methylpyridine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction enables the synthesis of N-aryl or N-alkyl-4-methylpyridin-3-amines from this compound. The resulting 3-aminopyridine scaffold is a key pharmacophore in numerous drug candidates. A related transformation is the direct amination to produce 3-amino-4-methylpyridine, a versatile intermediate for further functionalization.
Generalized Reaction Scheme: ``` [this compound] + [Amine] --(Pd Catalyst, Ligand, Base, Solvent)--> [N-substituted-4-methylpyridin-3-amine]
Caption: A generic kinase signaling pathway often targeted by pyridine-based inhibitors.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling Workflow:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination Workflow:
Caption: General experimental workflow for Buchwald-Hartwig amination.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of substituted pyridine ligands. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide efficient and modular routes to functionalize the 3-position of the pyridine ring. The resulting 3-aryl and 3-amino-4-methylpyridine derivatives are important scaffolds for the development of novel therapeutic agents, particularly kinase inhibitors, and for the design of new catalytic systems. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this important building block.
Application Note: Detailed Experimental Procedures for the Chlorination of 4-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chlorination of 4-methylpyridine, a critical process for the synthesis of various pharmaceutical and agrochemical intermediates. The procedures outlined below cover both side-chain and ring chlorination, offering pathways to a range of chlorinated 4-methylpyridine derivatives.
Introduction
4-Methylpyridine (γ-picoline) is a readily available starting material in organic synthesis. Its selective chlorination at either the methyl group (side-chain) or on the pyridine ring is a key transformation for introducing functional handles for further molecular elaboration. The methods presented herein are established procedures adapted from peer-reviewed literature and patents, providing a foundation for laboratory-scale synthesis.
Protocol 1: Free-Radical Side-Chain Chlorination of 4-Methylpyridine
This protocol describes the chlorination of the methyl group of a 4-methylpyridine derivative using chlorine gas and a radical initiator. While the example is for 2-chloro-4-methylpyridine, the principle is directly applicable to 4-methylpyridine. This method can lead to a mixture of mono-, di-, and trichlorinated products, and reaction conditions must be carefully controlled to achieve the desired selectivity.[1]
Experimental Protocol
Materials:
-
2-Chloro-4-methylpyridine (or 4-methylpyridine)
-
Water
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Chlorine gas
-
A basic solution (e.g., sodium hydroxide solution) for neutralization
Procedure:
-
A mixture of 2-chloro-4-methylpyridine (100 g, 784.3 mmol) and water (100.0 g) is charged into a reaction vessel equipped with a stirrer, gas inlet, and temperature control.[1][2]
-
AIBN (1.0 g) is added to the mixture as a radical initiator.[1][2]
-
After 10 minutes, chlorine gas is bubbled through the mixture at a controlled rate (e.g., 9.6 g/hr), while maintaining the temperature between 65-67°C.[1][2]
-
During the reaction, a basic solution is added to neutralize the hydrogen chloride formed and maintain a pH between 0.5 and 3.[2]
-
The reaction is monitored by a suitable method (e.g., GC or TLC) to determine the ratio of chlorinated products.
-
Upon completion, the reaction mixture is cooled, and the organic layer is separated, washed, dried, and purified (e.g., by distillation) to isolate the desired chlorinated product(s).
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-4-methylpyridine (100 g, 784.3 mmol) | [1][2] |
| Reaction Temperature | 65-67°C | [1][2] |
| Initiator | AIBN (1.0 g) | [1][2] |
| Chlorine Gas Rate | 9.6 g/hr | [1][2] |
| pH Range | 0.5 - 3 | [2] |
Experimental Workflow
Caption: Free-Radical Side-Chain Chlorination Workflow.
Protocol 2: Synthesis of 2-Chloro-4-methylpyridine from 2-Amino-4-methylpyridine
This protocol details the synthesis of 2-chloro-4-methylpyridine via a diazotization reaction of 2-amino-4-methylpyridine, followed by a Sandmeyer-type reaction.
Experimental Protocol
Materials:
-
2-Amino-4-methylpyridine
-
Concentrated acid (e.g., HCl)
-
Sodium nitrite (NaNO₂)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Diazotization: In an ice-salt bath, a solution of sodium nitrite is added to a solution of 2-amino-4-methylpyridine in a concentrated acid.[3] The temperature is kept low during the addition.
-
The reaction mixture is then heated to 70-100°C for 15-30 minutes.[3]
-
After cooling, the pH is adjusted to 6.0-8.0, and the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).[3] The crude intermediate is obtained after removal of the solvent.
-
Chlorination: The intermediate solid is treated with phosphorus oxychloride (POCl₃) and heated to 80-110°C with stirring for 5-15 hours.[3]
-
After cooling, the reaction mixture is carefully quenched with cold water and neutralized with ammonia water to a pH of 10.0-11.5, keeping the temperature between 20-35°C.[3]
-
The product, 2-chloro-4-methylpyridine, is isolated by vacuum distillation.[3]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4-methylpyridine | [3] |
| Diazotization Temp. | 0-5°C (initial), then 70-100°C | [3] |
| Chlorination Reagent | POCl₃ | [3] |
| Chlorination Temp. | 80-110°C | [3] |
| Chlorination Time | 5-15 hours | [3] |
| Final pH | 10.0-11.5 | [3] |
Experimental Workflow
Caption: Synthesis of 2-Chloro-4-methylpyridine Workflow.
Protocol 3: Chlorination via a Pyridine N-Oxide Intermediate
This approach involves the initial N-oxidation of 4-methylpyridine. The resulting N-oxide can then be chlorinated. This method can offer improved selectivity compared to direct chlorination.[1]
Experimental Protocol: Synthesis of 4-Methylpyridine-N-oxide
Materials:
-
4-Methylpyridine (10 g)
-
Dichloromethane (100 ml)
-
m-Chloroperoxybenzoic acid (m-CPBA) (27.8 g)
-
Water
Procedure:
-
4-Methylpyridine is dissolved in dichloromethane, and the solution is cooled to 0-5°C.[1]
-
m-CPBA is added portion-wise at 0°C.[1]
-
The reaction mixture is stirred at 20-25°C for 24 hours.[1]
-
The reaction is monitored by TLC until the m-CPBA is completely consumed.[1]
-
The reaction mixture is concentrated, and water is added. The pH is adjusted to 4-5.[1]
-
The aqueous solution is filtered, concentrated, and dried to yield 4-methylpyridine-N-oxide.[1]
Experimental Protocol: Chlorination of 4-Methylpyridine-N-oxide
A general procedure for the chlorination of pyridine-N-oxides to yield 2-chloropyridines can be adapted.[4]
Materials:
-
4-Methylpyridine-N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Organic nitrogen base (e.g., triethylamine)
-
Diluent
Procedure:
-
4-Methylpyridine-N-oxide is reacted with phosphorus oxychloride in the presence of a basic organic nitrogen mixture.[4]
-
The reaction is conducted in a diluent at a temperature between -50°C and +50°C.[4]
-
The use of a basic organic nitrogen compound can lead to a significantly higher yield of the desired 2-chloro-4-methylpyridine and fewer isomeric by-products.[4]
-
The product can be isolated from the reaction mixture by standard means, such as distillation.[4]
Quantitative Data
| Parameter (N-oxidation) | Value | Reference |
| Starting Material | 4-Methylpyridine (10 g) | [1] |
| Oxidizing Agent | m-CPBA (27.8 g) | [1] |
| Reaction Temperature | 0-5°C (addition), 20-25°C (stirring) | [1] |
| Reaction Time | 24 hours | [1] |
| Parameter (Chlorination) | Value | Reference |
| Chlorinating Agent | POCl₃ | [4] |
| Additive | Basic organic nitrogen mixture | [4] |
| Reaction Temperature | -50°C to +50°C | [4] |
Experimental Workflow
Caption: Chlorination via Pyridine N-Oxide Intermediate Workflow.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the large-scale synthesis of 3-Chloro-4-methylpyridine, a key intermediate in the production of various pharmaceuticals. The protocol is designed for scalability and process safety, addressing the needs of researchers and professionals in drug development and chemical manufacturing.
Introduction
This compound is a crucial building block in the synthesis of a range of biologically active molecules. Its efficient and scalable production is therefore of significant interest to the pharmaceutical and agrochemical industries. The synthetic route outlined in these notes proceeds via the formation of 4-methylpyridine-N-oxide, followed by a regioselective chlorination. This two-step process is a well-established and reliable method for the introduction of a chlorine atom at the 3-position of the pyridine ring, activated by the N-oxide functionality.
Overall Reaction Scheme
The large-scale synthesis of this compound is typically achieved in two main steps:
-
N-Oxidation: 4-Methylpyridine is oxidized to 4-methylpyridine-N-oxide.
-
Chlorination: The resulting N-oxide is then chlorinated to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step, large-scale synthesis of this compound.
| Parameter | Step 1: N-Oxidation of 4-Methylpyridine | Step 2: Chlorination of 4-Methylpyridine-N-oxide |
| Starting Material | 4-Methylpyridine | 4-Methylpyridine-N-oxide |
| Key Reagents | m-Chloroperoxybenzoic acid (m-CPBA) | Phosphorus oxychloride (POCl₃) |
| Solvent | Dichloromethane (DCM) | None (neat) or high-boiling inert solvent |
| Molar Ratio (SM:Reagent) | 1 : 1.5 | 1 : 3-5 |
| Reaction Temperature | 0-25 °C | 100-120 °C |
| Reaction Time | 24 hours | 2-4 hours |
| Typical Yield | >90% | 70-85% |
| Product Purity | >95% | >97% (after purification) |
Experimental Protocols
Step 1: Large-Scale Synthesis of 4-Methylpyridine-N-oxide
Materials:
-
4-Methylpyridine (1.0 kg, 10.74 mol)
-
m-Chloroperoxybenzoic acid (m-CPBA, 77% assay, 3.42 kg, 15.2 mol)
-
Dichloromethane (DCM), technical grade (10 L)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, add 4-methylpyridine (1.0 kg, 10.74 mol) and dichloromethane (10 L).
-
Cool the solution to 0-5 °C using a circulating chiller.
-
Slowly add m-chloroperoxybenzoic acid (3.42 kg, 15.2 mol) portion-wise over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture again to 0-5 °C.
-
Quench the reaction by the slow addition of saturated sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 2 L) and brine (2 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-methylpyridine-N-oxide as a solid. The product is typically of high purity and can be used in the next step without further purification.
Step 2: Large-Scale Synthesis of this compound
Materials:
-
4-Methylpyridine-N-oxide (1.0 kg, 9.16 mol)
-
Phosphorus oxychloride (POCl₃, 4.2 kg, 27.5 mol)
-
Ice
-
Sodium hydroxide (50% w/w aqueous solution)
-
Toluene or other suitable extraction solvent
Procedure:
-
In a 10 L three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, carefully charge phosphorus oxychloride (4.2 kg, 27.5 mol).
-
Slowly and portion-wise, add 4-methylpyridine-N-oxide (1.0 kg, 9.16 mol) to the stirred phosphorus oxychloride. The addition is exothermic, and the rate should be controlled to maintain the temperature below 50 °C.
-
After the addition is complete, heat the reaction mixture to 110-120 °C and maintain at this temperature for 2-4 hours. Monitor the reaction by GC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly, pour the reaction mixture onto crushed ice (approximately 10 kg) in a large, well-ventilated reactor with vigorous stirring. This step is highly exothermic and will generate HCl fumes. Ensure adequate ventilation and personal protective equipment.
-
Neutralize the acidic aqueous solution by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 30 °C with external cooling. Adjust the pH to 8-9.
-
Extract the aqueous layer with toluene (3 x 3 L).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
Visualizations
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Catalytic Applications of 3-Chloro-4-methylpyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of derivatives of 3-Chloro-4-methylpyridine. This class of compounds serves as a versatile scaffold for the synthesis of specialized ligands for transition metal catalysts, particularly in the realm of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
Introduction to this compound in Catalysis
This compound is a readily available starting material that can be functionalized to create a variety of ligands for catalytic applications. The pyridine nitrogen atom provides a strong coordination site for transition metals, while the chloro and methyl groups can be modified to tune the steric and electronic properties of the resulting ligand. This allows for the rational design of catalysts with enhanced activity, selectivity, and stability.
Derivatives of this compound are particularly relevant in the development of ligands for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds, which are prevalent in many pharmaceutical agents and functional materials.
Application Note 1: Bipyridine Ligands in Suzuki-Miyaura Cross-Coupling
Derivatives of this compound can be utilized in the synthesis of novel bipyridine ligands. These ligands are highly effective in stabilizing palladium catalysts for Suzuki-Miyaura cross-coupling reactions, which form a C-C bond between an organoboron compound and an organic halide.
The general workflow for synthesizing a bipyridine ligand from a pyridine precursor and its subsequent use in a catalytic reaction is a common strategy in catalyst development. The catalytic cycle for the Suzuki-Miyaura reaction is a well-understood process involving oxidative addition, transmetalation, and reductive elimination steps.
Quantitative Data
The following table summarizes representative data for Suzuki-Miyaura coupling reactions using palladium catalysts with pyridine-based ligands. While specific data for a ligand directly derived from this compound is not extensively published, the data presented for structurally similar ligands provide a strong indication of the expected performance.
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | 4,4'-di-tert-butyl-2,2'-bipyridine | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 2 | 2,2'-Bipyridine | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 3 | 2-Bromopyridine | 3-Tolylboronic acid | 1.5 | Triphenylphosphine | Cs₂CO₃ | DMF | 90 | 16 | 92 |
| 4 | 4-Iodoanisole | Naphthalene-1-boronic acid | 0.5 | SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 98 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with a boronic acid, using a bipyridine ligand.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Bipyridine ligand (0.022 mmol, 2.2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Deionized water (1 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium(II) acetate, bipyridine ligand, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and deionized water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Application Note 2: Phosphine-Pyridine Ligands in Heck Coupling
The functionalization of this compound can also lead to the synthesis of phosphine-pyridine (P,N) ligands. These hybrid ligands combine the σ-donating properties of the phosphine with the π-accepting ability of the pyridine, offering unique electronic properties to the metal center. Palladium complexes of P,N ligands have shown high activity in Heck coupling reactions, which involve the coupling of an unsaturated halide with an alkene.
Quantitative Data
The table below provides representative data for Heck coupling reactions catalyzed by palladium complexes with P,N-type ligands.
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | 0.1 | 2-(Diphenylphosphino)pyridine | Et₃N | DMF | 120 | 12 | 96 |
| 2 | 1-Iodonaphthalene | n-Butyl acrylate | 0.5 | Buchwald's SPhos | K₂CO₃ | DMA | 130 | 18 | 91 |
| 3 | 3-Chloropyridine | Ethyl acrylate | 1 | Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 85 |
| 4 | Phenyl triflate | Cyclohexene | 2 | Tri(o-tolyl)phosphine | NaOAc | Acetonitrile | 80 | 36 | 78 |
Experimental Protocol: Heck Coupling
This protocol outlines a general procedure for the palladium-catalyzed Heck coupling of an aryl halide with an alkene using a phosphine-pyridine ligand.
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Phosphine-pyridine ligand (0.011 mmol, 1.1 mol%)
-
Triethylamine (Et₃N, 1.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Saturated ammonium chloride solution
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine the aryl halide, palladium(II) acetate, and the phosphine-pyridine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed DMF, the alkene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with dichloromethane and wash with saturated ammonium chloride solution and then water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound and its derivatives represent a valuable platform for the development of bespoke ligands for transition metal catalysis. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the catalytic potential of this class of compounds in key organic transformations. Further research into the synthesis and application of novel ligands derived from this compound is warranted and holds the promise of discovering more efficient and selective catalytic systems.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Chloro-4-methylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most prevalent and effective starting material for the synthesis of this compound is 4-methylpyridine (also known as γ-picoline). Direct chlorination of 4-methylpyridine is possible, but often leads to a mixture of isomers. A more selective method involves the initial N-oxidation of 4-methylpyridine to 4-methylpyridine-N-oxide, which can then be chlorinated with higher regioselectivity to the desired 3-chloro product.
Q2: Why is the N-oxide route preferred for the synthesis of this compound?
The N-oxide route is favored because it offers greater control over the regioselectivity of the chlorination reaction. The N-oxide group directs chlorination primarily to the 2- and 3-positions of the pyridine ring. While the 2-chloro isomer is also formed, reaction conditions can be optimized to favor the formation of the 3-chloro isomer. Direct chlorination of 4-methylpyridine, on the other hand, often results in a complex mixture of mono- and polychlorinated products, making the isolation of pure this compound challenging and reducing the overall yield.
Q3: What are the common byproducts in the synthesis of this compound, and how can they be minimized?
The most common byproduct is the isomeric 2-Chloro-4-methylpyridine. Other potential byproducts include dichlorinated products and unreacted starting material.
To minimize the formation of 2-Chloro-4-methylpyridine, careful selection of the chlorinating agent and reaction conditions is crucial. For instance, using phosphorus oxychloride (POCl₃) as the chlorinating agent for 4-methylpyridine-N-oxide can be optimized to favor the 3-chloro isomer. Minimizing dichlorinated byproducts can be achieved by using a stoichiometric amount of the chlorinating agent and controlling the reaction time and temperature.
Q4: How can I effectively purify this compound from its isomers?
Separation of this compound from 2-Chloro-4-methylpyridine can be achieved by fractional distillation under reduced pressure, as there is a slight difference in their boiling points. Column chromatography on silica gel can also be an effective method for separation on a smaller scale.
Troubleshooting Guides
Issue 1: Low Overall Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete N-oxidation of 4-methylpyridine. | - Ensure the use of a sufficient excess of the oxidizing agent (e.g., hydrogen peroxide in acetic acid).- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete conversion of the starting material. |
| Suboptimal chlorination conditions. | - Experiment with different chlorinating agents (e.g., POCl₃, SO₂Cl₂, oxalyl chloride).- Optimize the reaction temperature and time. Lower temperatures may favor the formation of the 3-chloro isomer.- Carefully control the stoichiometry of the chlorinating agent to avoid over-chlorination. |
| Loss of product during work-up and purification. | - Ensure efficient extraction of the product from the aqueous phase after neutralization.- Use a suitable solvent for extraction (e.g., dichloromethane, chloroform).- Optimize the fractional distillation conditions (vacuum, column height) to minimize losses. |
Issue 2: Poor Regioselectivity (High percentage of 2-Chloro-4-methylpyridine)
| Possible Cause | Troubleshooting Steps |
| Inappropriate chlorinating agent. | - While POCl₃ is commonly used, other reagents like oxalyl chloride in the presence of a base (e.g., triethylamine) have been reported to offer improved regioselectivity for the 3-position.[1] |
| High reaction temperature. | - Perform the chlorination reaction at the lowest effective temperature. High temperatures can lead to decreased selectivity. |
| Incorrect stoichiometry. | - A slight excess of the chlorinating agent might favor the formation of the thermodynamically more stable 2-chloro isomer. Use a 1:1 molar ratio of 4-methylpyridine-N-oxide to the chlorinating agent. |
Issue 3: Formation of Dichlorinated Byproducts
| Possible Cause | Troubleshooting Steps |
| Excess of chlorinating agent. | - Use a precise stoichiometric amount of the chlorinating agent. |
| Prolonged reaction time or high temperature. | - Monitor the reaction closely and stop it once the formation of the desired monochlorinated product is maximized.- Avoid unnecessarily high reaction temperatures. |
Experimental Protocols
Protocol 1: Synthesis of 4-Methylpyridine-N-oxide
This protocol describes the N-oxidation of 4-methylpyridine.
Materials:
-
4-Methylpyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Carbonate
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-methylpyridine in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add 30% hydrogen peroxide dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 70-80 °C and maintain this temperature for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium carbonate until the pH is approximately 8-9.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude 4-methylpyridine-N-oxide, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound via N-oxide
This protocol outlines the chlorination of 4-methylpyridine-N-oxide.
Materials:
-
4-Methylpyridine-N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium Hydroxide solution
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Carefully add 4-methylpyridine-N-oxide in small portions to an excess of phosphorus oxychloride (POCl₃) with stirring. The reaction is exothermic and should be controlled by external cooling.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Carefully neutralize the acidic solution with a cold sodium hydroxide solution to a pH of 8-9.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain a crude mixture of this compound and 2-Chloro-4-methylpyridine.
-
Purify the product by fractional distillation under reduced pressure to separate the isomers.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of 3-amino-2-chloro-4-methylpyridine, which involves intermediates structurally related to this compound. While direct yield data for this compound is sparse in the literature, these values provide an indication of the efficiency of related chlorination and subsequent reactions.
| Reaction Step | Product | Yield (%) | Reference |
| Chlorination of 2-hydroxy-4-methyl-3-pyridinecarbonitrile with POCl₃ | 2-chloro-4-methyl-3-pyridinecarbonitrile | 89.2 | [2] |
| Hydrolysis of 2-chloro-4-methyl-3-pyridinecarbonitrile | 2-chloro-4-methylnicotinamide | 69 | [2] |
| Hofmann rearrangement of 2-chloro-4-methylnicotinamide | 3-amino-2-chloro-4-methylpyridine | 90.6 | [2] |
| Hydrolysis of 2-chloro-3-cyano-4-methylpyridine | 2-chloro-3-amido-4-methylpyridine | 92.93 | [3] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Purification of 3-Chloro-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Chloro-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude material. For solids with relatively high purity, recrystallization is often sufficient. For complex mixtures with multiple components, column chromatography provides better separation.
Q2: What are the likely impurities in crude this compound?
A2: Impurities in crude this compound can originate from starting materials, side reactions, or degradation. Potential impurities may include:
-
Unreacted starting materials: Such as 4-methylpyridine or chlorinating agents.
-
Isomeric byproducts: Other chlorinated isomers of 4-methylpyridine.
-
Over-chlorinated products: Dichloro-4-methylpyridine derivatives.
-
Hydrolysis products: 3-Hydroxy-4-methylpyridine if water is present during the reaction or workup.
-
Residual solvents: Solvents used in the synthesis and extraction steps.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | Insufficient solvent; Incorrect solvent choice. | Add more solvent in small portions until the compound dissolves at the solvent's boiling point; Select a more suitable solvent where the compound has high solubility at high temperatures and low solubility at low temperatures. |
| "Oiling out" instead of crystallization | The boiling point of the solvent is higher than the melting point of the compound; The solution is supersaturated; High concentration of impurities. | Use a lower-boiling point solvent; Add a small amount of a co-solvent in which the compound is less soluble; Allow the solution to cool more slowly; Try to purify by column chromatography first.[1] |
| No crystals form upon cooling | Too much solvent was used; The solution is supersaturated. | Evaporate some of the solvent to increase the concentration; Scratch the inside of the flask with a glass rod to induce nucleation; Add a seed crystal of the pure compound. |
| Low recovery of purified product | Too much solvent was used; Premature crystallization during hot filtration; Crystals washed with a solvent at room temperature. | Use the minimum amount of hot solvent necessary for dissolution; Preheat the filtration apparatus; Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2] |
| Product is still impure after recrystallization | Inappropriate solvent choice that does not effectively separate impurities; Cooling was too rapid, trapping impurities. | Perform a second recrystallization with a different solvent system; Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots (low resolution) | Incorrect eluent system; Column overloaded with the sample. | Optimize the eluent system using TLC to achieve a good separation of Rf values; Reduce the amount of crude material loaded onto the column. |
| Compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Tailing of spots on TLC and column | The compound is interacting too strongly with the stationary phase (silica gel is acidic, pyridine derivatives are basic); Column overload. | Add a small amount of a base (e.g., 0.1-1% triethylamine or pyridine) to the eluent to reduce tailing[3]; Reduce the sample concentration. |
| Cracks appearing in the silica gel bed | Improper packing of the column; Running the column dry. | Ensure the silica gel is packed uniformly as a slurry; Always maintain the solvent level above the top of the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, ethanol, water, or mixtures) to find a suitable system where the compound is soluble when hot and insoluble when cold. A mixed solvent system of ethyl acetate and hexanes is often effective for pyridine derivatives. One patent suggests that ethyl acetate can be used for the recrystallization of a similar compound, 3-amino-4-picoline.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethyl acetate) while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Column Chromatography of this compound
-
Eluent Selection: Using Thin-Layer Chromatography (TLC), determine a suitable solvent system (eluent) that provides good separation of the desired product from impurities. A common starting point for pyridine derivatives is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.2-0.4 for the this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions.
-
Gradient Elution (if necessary): If the impurities and the product have very different polarities, a gradient elution can be used. Start with a low polarity eluent and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Purity and Yield Data (Illustrative)
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization | 85 | 98 | 75 | Effective for removing less soluble and more soluble impurities. |
| Column Chromatography | 70 | >99 | 60 | Ideal for complex mixtures with closely related impurities. |
Note: The values presented in this table are hypothetical and serve as a general guideline. Actual results will vary depending on the specific impurities and experimental conditions.
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: Troubleshooting decision tree for common purification issues.
References
side-product formation in the synthesis of 3-Chloro-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main strategies for the synthesis of this compound:
-
Direct Chlorination of 4-Methylpyridine (4-Picoline): This is the most direct approach but often leads to a mixture of isomers that are difficult to separate.
-
Multi-step Synthesis from Precursors: These routes offer better control over regioselectivity and involve intermediates such as pyridones or nitropyridines. A common precursor is 2-hydroxy-4-methyl-3-cyanopyridine, which can be chlorinated using agents like phosphorus oxychloride.[1][2]
Q2: What are the major side-products observed during the direct chlorination of 4-Methylpyridine?
A2: The direct chlorination of 4-methylpyridine can yield several side-products, primarily:
-
Isomeric Chloromethylpyridines: The main challenge is the formation of a mixture of isomers, including 2-Chloro-4-methylpyridine and the desired this compound. The separation of these isomers is difficult due to their very close boiling points.
-
Side-Chain Chlorinated Products: Over-chlorination or radical-mediated chlorination can occur on the methyl group, leading to the formation of 4-(chloromethyl)pyridine, 4-(dichloromethyl)pyridine, and 4-(trichloromethyl)pyridine.
-
Polychlorinated Pyridines: Under harsh reaction conditions, dichlorination or trichlorination of the pyridine ring can occur.
Q3: Why is the separation of chloromethylpyridine isomers so challenging?
A3: The isomers of chloromethylpyridine, such as 2-chloro-4-methylpyridine and this compound, possess very similar physicochemical properties, including boiling points and polarity. This makes their separation by conventional fractional distillation or standard column chromatography highly inefficient.
Q4: Are there alternative methods to direct chlorination that offer better selectivity?
A4: Yes, multi-step synthetic routes can provide higher selectivity. One such method involves the chlorination of a 2-hydroxy-4-methylpyridine derivative. For instance, 2-hydroxy-4-methyl-3-cyanopyridine can be chlorinated with phosphorus oxychloride to selectively yield 2-chloro-4-methyl-3-pyridinecarbonitrile, which can then be further converted.[1][2] Another approach begins with the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline, though this can suffer from non-selective nitration at positions 3 and 5.[1][2]
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Multiple Isomers in Direct Chlorination
Possible Causes:
-
Non-selective reaction conditions: The chlorinating agent, temperature, and catalyst can all influence the isomer distribution.
-
Inadequate control of reaction time: Longer reaction times can lead to the formation of polychlorinated byproducts.
Solutions:
-
Optimize Reaction Temperature: Lower temperatures generally favor kinetic control and may improve selectivity for a specific isomer.
-
Choice of Chlorinating Agent: Investigate different chlorinating agents (e.g., Cl₂, SO₂Cl₂, N-chlorosuccinimide). Their reactivity and steric bulk can influence the position of chlorination.
-
Use of a Catalyst: Lewis acid catalysts (e.g., FeCl₃, AlCl₃) can be used to promote electrophilic aromatic substitution. The choice and concentration of the catalyst should be optimized.
-
Monitor Reaction Progress: Use analytical techniques like GC-MS or ¹H NMR to monitor the reaction progress and stop it once the optimal conversion to the desired product is achieved, minimizing the formation of over-chlorinated products.
Issue 2: Formation of Side-Chain Chlorinated Byproducts
Possible Causes:
-
Radical reaction mechanism: High temperatures or UV light can initiate a free-radical chlorination on the methyl group.
-
Presence of radical initiators: Impurities in the starting materials or solvents can act as radical initiators.
Solutions:
-
Control Reaction Temperature: Maintain a lower reaction temperature to disfavor radical pathways.
-
Exclude UV Light: Conduct the reaction in the dark or use amber glassware to prevent photochemical initiation of radical reactions.
-
Use Purified Reagents and Solvents: Ensure that all starting materials and solvents are free from radical-initiating impurities.
-
Introduce a Radical Inhibitor: In some cases, the addition of a small amount of a radical inhibitor (e.g., hydroquinone) can suppress side-chain chlorination.
Issue 3: Difficulty in Separating this compound from Isomeric Impurities
Possible Causes:
-
Similar physical properties of the isomers.
Solutions:
-
High-Efficiency Fractional Distillation: While challenging, a distillation column with a very high number of theoretical plates may provide some enrichment.
-
Preparative Chromatography: Specialized chromatographic techniques, such as preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) with an appropriate stationary phase, may be effective for small-scale separations.
-
Chemical Derivatization: Convert the mixture of isomers into derivatives that have more distinct physical properties, facilitating separation. After separation, the desired isomer can be regenerated.
Data Presentation
Table 1: Typical Product Distribution in the Side-Chain Chlorination of 2-Chloro-4-methylpyridine (Illustrative Example)
| Compound | Percentage (%) |
| 2-Chloro-4-methylpyridine (unreacted) | 21.1 |
| 2-Chloro-4-(monochloromethyl)pyridine | 61.3 |
| 2-Chloro-4-(dichloromethyl)pyridine | 16.6 |
| 2-Chloro-4-(trichloromethyl)pyridine | 0.1 |
Note: This data is illustrative of side-chain chlorination and highlights the potential for multiple chlorinated species. The actual distribution for the chlorination of 4-methylpyridine will vary based on reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Direct Chlorination of 4-Methylpyridine
This is a general guideline and requires optimization for specific outcomes.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a gas inlet, and a thermometer, place 4-methylpyridine (1.0 eq) and a suitable solvent (e.g., CCl₄ or neat).
-
Chlorinating Agent: Slowly introduce the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) (1.0-1.2 eq) while maintaining the desired reaction temperature.
-
Temperature Control: Maintain the reaction temperature between 20-50°C. Monitor for any exotherm.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze by GC-MS to determine the product distribution and consumption of the starting material.
-
Work-up: Once the desired conversion is reached, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution for excess chlorine). Neutralize the mixture with a base (e.g., NaHCO₃ solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for side-product formation.
References
optimizing temperature and pressure for 3-Chloro-4-methylpyridine reactions
Welcome to the technical support center for optimizing reactions involving 3-Chloro-4-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, focusing on two common reaction types: Amination and Suzuki-Miyaura cross-coupling.
Issue 1: Low or No Yield in High-Pressure Amination
Question: I am attempting to synthesize 3-Amino-4-methylpyridine from this compound via high-pressure amination but am observing low to no product formation. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the amination of this compound can stem from several factors related to the reaction conditions and setup. Below is a step-by-step guide to troubleshoot the issue.
-
Inadequate Temperature and Pressure: This reaction typically requires high temperature and pressure to proceed efficiently. Ensure your autoclave is properly sealed and calibrated to maintain the required conditions throughout the reaction time.
-
Catalyst Inactivity: The choice and handling of the catalyst are crucial. Copper salts are often used to facilitate this transformation.
-
Recommendation: Use a copper salt catalyst, such as copper sulfate. Ensure the catalyst is of good quality and has been stored correctly.
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Recommendation: Monitor the reaction progress if possible, or ensure the recommended reaction time is followed. For the amination of this compound, a reaction time of up to 24 hours at high temperature has been reported to give good yields.[1]
-
-
Improper Work-up Procedure: Product loss can occur during the isolation and purification steps.
-
Recommendation: After the reaction, ensure the mixture is cooled completely before depressurizing the autoclave. The product can be isolated by filtration and the filtrate concentrated under reduced pressure. Recrystallization from a suitable solvent like ethyl acetate can be used for purification.[1]
-
Issue 2: Poor Conversion in Suzuki-Miyaura Cross-Coupling
Question: My Suzuki-Miyaura coupling reaction with this compound is showing low conversion of the starting material. What are the key parameters to optimize?
Answer: this compound, like other chloropyridines, can be a challenging substrate for Suzuki-Miyaura coupling due to the strong C-Cl bond. Optimizing the catalytic system and reaction conditions is critical for success.
-
Catalyst and Ligand Selection: Standard palladium catalysts may not be effective for activating the C-Cl bond of chloropyridines.[2][3]
-
Choice of Base: The base is essential for the transmetalation step of the catalytic cycle.
-
Reaction Temperature: Higher temperatures are generally required to overcome the activation energy for the oxidative addition of the C-Cl bond.[3]
-
Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[2] However, be aware that excessively high temperatures can lead to side reactions.
-
-
Solvent System: The solvent needs to solubilize the reactants and facilitate the catalytic cycle.
-
Recommendation: A mixture of an organic solvent and water, such as dioxane/water or toluene/water, is often optimal.[2]
-
Frequently Asked Questions (FAQs)
Amination Reactions
-
Q1: What are the typical temperature and pressure ranges for the amination of this compound?
-
Q2: What catalysts are effective for the amination of this compound?
-
A2: Copper salts, such as copper sulfate, are frequently used as catalysts for this reaction.[1]
-
-
Q3: What solvents are suitable for this amination reaction?
-
A3: Methanol is a commonly used solvent for the amination of this compound under pressure.[1]
-
Suzuki-Miyaura Cross-Coupling Reactions
-
Q1: Why is this compound less reactive in Suzuki coupling compared to bromo or iodo-pyridines?
-
A1: The Carbon-Chlorine (C-Cl) bond is stronger than Carbon-Bromine (C-Br) or Carbon-Iodine (C-I) bonds, making the initial oxidative addition step in the palladium catalytic cycle more difficult and requiring more active catalysts and harsher conditions.[2]
-
-
Q2: What are common side reactions in the Suzuki coupling of chloropyridines and how can they be minimized?
-
Q3: Can microwave irradiation be used to improve the reaction?
-
A3: Yes, microwave irradiation can be a useful technique to increase the reaction rate and improve yields, especially for less reactive substrates like chloropyridines, by allowing for rapid heating to high temperatures.[2]
-
Data Presentation
Table 1: Optimized Conditions for High-Pressure Amination of this compound
| Parameter | Value | Reference |
| Reactant | This compound | [1] |
| Reagent | Ammonia (gas) | [1] |
| Catalyst | Copper Sulfate | [1] |
| Solvent | Methanol | [1] |
| Temperature | 180°C | [1] |
| Pressure | 5 atm | [1] |
| Reaction Time | 24 hours | [1] |
| Yield | 73% | [1] |
Table 2: General Parameters for Suzuki-Miyaura Coupling of Chloropyridines
| Parameter | Recommended Conditions | Reference |
| Catalyst | Palladium-based (e.g., Pd₂(dba)₃) | [4] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | [2][3] |
| Base | Strong, non-nucleophilic (e.g., K₃PO₄, Cs₂CO₃) | [2][3] |
| Solvent | Dioxane/Water, Toluene/Water | [2] |
| Temperature | 80 - 120°C | [2] |
Experimental Protocols
Protocol 1: High-Pressure Amination of this compound
This protocol is based on the methodology described in patent CN100999491A.[1]
Materials:
-
This compound
-
Methanol
-
Copper (II) Sulfate
-
Ammonia gas
-
High-pressure autoclave
-
Ethyl acetate (for recrystallization)
Procedure:
-
To a high-pressure autoclave, add 500 ml of methanol, 150 g of this compound, and 10 g of copper sulfate.
-
Seal the autoclave and introduce ammonia gas until the internal pressure reaches 5 atm.
-
Heat the reaction mixture to 180°C and maintain this temperature for 24 hours with stirring.
-
After 24 hours, cool the autoclave to room temperature.
-
Carefully vent the excess ammonia gas in a well-ventilated fume hood.
-
Filter the reaction mixture by suction filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude solid product.
-
Recrystallize the solid from ethyl acetate to yield pure 3-Amino-4-methylpyridine.
Visualizations
Caption: Workflow for the high-pressure amination of this compound.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of this compound.
References
Technical Support Center: Regioselective Synthesis of 3-Chloro-4-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the regioselective synthesis of 3-Chloro-4-methylpyridine. The information is tailored for researchers, chemists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the direct chlorination of 4-methylpyridine an inefficient method for producing this compound?
A: Direct chlorination of 4-methylpyridine is not regioselective and typically leads to a mixture of products. The pyridine ring's electronic properties make it susceptible to substitution at various positions. Electrophilic attack is generally disfavored but, when forced, occurs at the 3- and 5-positions. Conversely, radical reactions can occur at the 2-, 3-, and 4-positions, and free-radical conditions can also lead to chlorination of the side-chain methyl group.[1][2] This results in a complex mixture of isomers, including 2-chloro-4-methylpyridine and 4-methyl-2,6-dichloropyridine, along with side-chain chlorinated species, which are difficult to separate.
Q2: My reaction produced a mixture of isomers, with the 2-chloro-4-methylpyridine being a major byproduct. Why did this happen and how can I avoid it?
A: The formation of 2-chloro-4-methylpyridine is a common outcome in many pyridine chlorination reactions, especially those involving N-oxide intermediates. The 2- and 6-positions of the pyridine ring are electronically activated for nucleophilic substitution, making them primary sites for chlorination when using reagents like phosphorus oxychloride (POCl₃) on a pyridine-N-oxide.[3][4]
To achieve regioselectivity for the 3-position, a multi-step, directed synthesis is necessary rather than a direct chlorination approach. This involves using a starting material where the 3-position is activated for substitution or by building the ring from acyclic precursors.
Below is a logical workflow for addressing regioselectivity issues.
Caption: Logical workflow for selecting a synthesis strategy.
Q3: My reaction is producing significant amounts of side-chain chlorinated byproducts like 2-chloro-4-(monochloromethyl)pyridine. How can I minimize this?
A: Side-chain chlorination occurs via a free-radical mechanism. This is often initiated by UV light or chemical radical initiators like azobisisobutyronitrile (AIBN).[1] To minimize or prevent this unwanted side reaction, you should:
-
Avoid Radical Initiators: Do not use AIBN, benzoyl peroxide, or similar initiators if your goal is ring chlorination.
-
Control Reaction Temperature: High temperatures can promote radical formation.
-
Exclude UV Light: Protect your reaction from light, especially if using chlorine gas.
-
Choose a Different Reagent: Employ chlorinating agents that favor ionic mechanisms over radical pathways. For example, phosphorus pentachloride (PCl₅) can be used for chlorinating hydroxyl groups on the pyridine ring.[5]
The table below shows product distribution from a radical side-chain chlorination of 2-chloro-4-methylpyridine, illustrating the formation of multiple chlorinated species.[1]
| Compound | Percentage in Product Mixture (%) |
| 2-chloro-4-methylpyridine (unreacted) | 19.2 |
| 2-chloro-4-(monochloromethyl)pyridine | 62.5 |
| 2-chloro-4-(dichloromethyl)pyridine | 16.5 |
| 2-chloro-4-(trichloromethyl)pyridine | 0.4 |
Q4: What are the most reliable strategies for the regioselective synthesis of this compound?
A: Reliable methods avoid direct chlorination of 4-methylpyridine and instead rely on multi-step sequences that provide regiocontrol. Two common strategies are:
-
Directed Halogenation and Subsequent Conversion: This involves first introducing a halogen, typically bromine, at the 3-position, followed by conversion to the desired chloro-substituted product. For example, 4-methylpyridine can be brominated at the 3-position under specific conditions (e.g., Br₂ in oleum).[6] The resulting 3-bromo-4-methylpyridine can then be converted to 3-amino-4-methylpyridine, which can undergo a Sandmeyer reaction to yield this compound.[6]
-
Ring Synthesis from Acyclic Precursors: This "bottom-up" approach constructs the substituted pyridine ring from non-cyclic starting materials, offering excellent regiocontrol. Various methods exist, often starting with materials like malononitrile or cyanoacetamide, which undergo condensation and cyclization reactions to build the desired 2-chloro-3-substituted-4-methylpyridine framework.[7][8][9][10]
The following diagram illustrates a general troubleshooting workflow for an unexpected synthesis outcome.
Caption: Troubleshooting workflow for synthesis outcomes.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-4-methylpyridine (Precursor for this compound)
This protocol is adapted from a patented method for the regioselective bromination of 4-methylpyridine at the 3-position.[6]
Materials:
-
4-methylpyridine (140 g)
-
20% Fuming sulfuric acid (oleum) (720 ml)
-
Bromine (250 g)
-
Ice
-
Sodium carbonate
Procedure:
-
In a suitable reaction vessel, combine 720 ml of 20% oleum and 140 g of 4-methylpyridine.[6]
-
Heat the mixture to 160°C.[6]
-
Slowly add 250 g of bromine dropwise to the reaction mixture while maintaining the temperature between 160-170°C.[6]
-
Continue to heat the reaction at this temperature for 15 hours.[6]
-
After the reaction period, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralize the acidic solution by adding sodium carbonate until the pH reaches 10-11.[6]
-
The product, 3-bromo-4-methylpyridine, can be isolated via steam distillation.[6] The reported yield for this step is approximately 66%.[6]
Disclaimer: This protocol involves hazardous materials and high temperatures. It should only be performed by trained professionals with appropriate safety measures in a certified fume hood.
Protocol 2: General Method for Chlorination of a Hydroxypyridine using POCl₃
This protocol describes a general method for converting a hydroxypyridine intermediate into a chloropyridine, a key step in many multi-step syntheses.[9] This would be applicable if one were to synthesize 3-hydroxy-4-methylpyridine as an intermediate.
Materials:
-
2-hydroxy-4-methyl-3-pyridinecarbonitrile (10 g, as an example substrate)[9]
-
Phosphorus oxychloride (POCl₃) (60 ml)[9]
-
Water/Ice
Procedure:
-
To a 250 mL flask equipped with a magnetic stirrer and condenser, add 10 g of the hydroxypyridine substrate and 60 mL of phosphorus oxychloride.[9]
-
Heat the mixture to reflux and maintain for one hour.[9]
-
After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.[9]
-
Cool the residue and then carefully pour it into ice water to quench the reaction.[9]
-
The solid crystalline product is then isolated by filtration and dried. For the example substrate, the yield of 2-chloro-4-methyl-3-pyridinecarbonitrile was reported as 89.2%.[9]
Disclaimer: This protocol involves highly corrosive and reactive reagents. It must be performed by trained personnel with appropriate personal protective equipment in a well-ventilated fume hood.
References
- 1. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. alkalimetals.com [alkalimetals.com]
- 4. researchgate.net [researchgate.net]
- 5. US4672125A - Chlorination of β-methylpyridine compounds - Google Patents [patents.google.com]
- 6. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 7. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 10. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
how to remove impurities from commercial 3-Chloro-4-methylpyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the purification of commercial 3-Chloro-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain a variety of impurities stemming from its synthesis and storage. These can include:
-
Starting materials: Unreacted precursors from the synthesis process.
-
Isomers: Other chloro-methylpyridine isomers that may form during synthesis.
-
Byproducts of chlorination: Over-chlorinated or under-chlorinated pyridine derivatives.
-
Solvents: Residual solvents used during the synthesis and purification steps.
-
Degradation products: Compounds formed due to exposure to air, moisture, or light over time.
Q2: What is the most suitable method for purifying this compound?
A2: The choice of purification method depends on the nature of the impurities and the desired final purity. The most common and effective methods are:
-
Fractional Distillation: Ideal for removing impurities with significantly different boiling points.
-
Recrystallization: Excellent for removing small amounts of impurities from a solid compound. This compound is a low-melting solid or liquid at room temperature, making this technique potentially suitable.
-
Column Chromatography: A versatile technique for separating compounds with different polarities.
Q3: How do I select an appropriate solvent for recrystallizing this compound?
A3: Selecting the right solvent is crucial for successful recrystallization. The ideal solvent should:
-
Completely dissolve this compound at an elevated temperature (near the solvent's boiling point).
-
Have very low solubility for this compound at low temperatures (e.g., in an ice bath).
-
Either not dissolve the impurities at all or dissolve them very well, so they remain in the mother liquor upon cooling.
-
Not react with this compound.
A good starting point for solvent screening for chloro-methyl-pyridines includes non-polar to moderately polar solvents such as hexanes, heptane, toluene, or mixtures of these with a more polar solvent like ethyl acetate or isopropanol.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly. | |
| No crystal formation upon cooling | The solution is not saturated enough (too much solvent was used). | Evaporate some of the solvent to increase the concentration and then cool again. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Nucleation is inhibited. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. | |
| Low recovery of purified product | Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Poor purity after recrystallization | Inappropriate solvent choice. | Screen for a different solvent or solvent system where the impurity has very different solubility from the product. |
| Cooling was too fast, trapping impurities. | Allow for slow crystal growth by cooling gradually. |
Distillation Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Bumping (violent boiling) | Uneven heating. | Use a stirring bar or boiling chips to ensure smooth boiling. |
| High vacuum and rapid heating. | Apply heat gradually and ensure the system is not sealed. | |
| Poor separation of fractions | Inefficient distillation column. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between liquid and vapor phases in the column. | |
| Product decomposition | Distillation temperature is too high. | If the compound is thermally unstable, consider vacuum distillation to lower the boiling point. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is suitable for purifying larger quantities of this compound from non-volatile impurities or those with significantly different boiling points.
Materials:
-
Commercial this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and receiving flasks
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Thermometer
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Add the commercial this compound and boiling chips or a magnetic stir bar to the round-bottom flask.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.
-
Fraction Collection: Collect and discard the initial low-boiling fraction (forerun), which may contain volatile impurities.
-
Product Collection: Collect the fraction that distills at the boiling point of this compound (approximately 194-195 °C at atmospheric pressure).
-
Termination: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive residues.
-
Analysis: Analyze the purity of the collected fraction using appropriate analytical techniques (e.g., GC, NMR).
Protocol 2: Purification by Recrystallization
This protocol is ideal for removing small amounts of impurities. A solvent screening should be performed to determine the optimal solvent or solvent mixture.
Materials:
-
Commercial this compound
-
Erlenmeyer flask
-
Hot plate
-
Selected recrystallization solvent(s)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the commercial this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Determine the melting point and purity of the recrystallized product.
Visualizations
Caption: A workflow for selecting a suitable purification method.
Caption: A logical diagram for troubleshooting recrystallization issues.
Technical Support Center: Suzuki Reactions with 3-Chloro-4-methylpyridine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 3-chloro-4-methylpyridine. The following question-and-answer format directly addresses common issues to help you optimize your reaction conditions and achieve successful outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is showing no or very low conversion to the desired product. What are the most common causes?
A1: Low or no conversion in Suzuki reactions with heteroaromatic chlorides like this compound is a frequent issue. Several factors could be at play:
-
Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle to begin.[1][2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reaction conditions might not be suitable for its reduction to Pd(0).[1] More importantly, the nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][4][5]
-
Inappropriate Ligand Choice: Standard phosphine ligands such as PPh₃ may not be effective for this type of coupling. Due to the electron-deficient nature of the pyridine ring, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the reaction.[3][6]
-
Incorrect Base or Poor Base Quality: A base is essential for the transmetalation step.[7][8] Weak bases may be ineffective. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[3] It is critical that the base is anhydrous and finely ground to ensure its reactivity.[3]
-
Presence of Oxygen: The Pd(0) catalyst is sensitive to oxygen and can be oxidized into an inactive state.[3] It is imperative to thoroughly degas all solvents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the entire experimental setup and reaction time.[9]
-
Poor Reagent Quality: The presence of water in solvents or reagents, especially the boronic acid, can lead to protodeboronation, a common side reaction.[3][10] Ensure all reagents are pure and solvents are anhydrous.
Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction where two boronic acid molecules couple with each other.[10] This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[3] To minimize homocoupling:
-
Strict Exclusion of Oxygen: This is the most critical step. Ensure your glassware is flame-dried or oven-dried. Thoroughly degas your solvents by sparging with an inert gas or by using several freeze-pump-thaw cycles.[3][9] Maintain a positive pressure of inert gas throughout the reaction.
-
Control Reagent Stoichiometry: While a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, a large excess can promote homocoupling.[3]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of Pd(II) species that lead to homocoupling.[1]
Q3: My main byproduct is the dehalogenated starting material (4-methylpyridine). What causes this and how can I prevent it?
A3: Dehalogenation is the replacement of the chlorine atom with a hydrogen atom.[1] This can occur when a palladium hydride species is formed, which then undergoes reductive elimination with the coordinated pyridine.[1] To mitigate dehalogenation:
-
Choice of Base and Solvent: The choice of base and solvent can influence the formation of palladium hydrides. Experiment with different bases; sometimes switching from a hydroxide or carbonate base to a phosphate or fluoride base can help.
-
Ligand Selection: The ligand can influence the stability of the palladium intermediates. Using bulky, electron-rich ligands can sometimes suppress dehalogenation.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation.
Q4: The reaction starts but then seems to stall. What could be the reason?
A4: Reaction stalling can be due to catalyst decomposition or inhibition. The pyridine nitrogen in your substrate, this compound, is a likely culprit as it can bind to the palladium catalyst and inhibit its activity.[3][4][5]
-
Use a More Robust Catalyst System: Consider using a catalyst system known to be effective for heteroaromatic substrates. Buchwald-type ligands and precatalysts (e.g., XPhos, SPhos) are designed to be more resistant to inhibition by heteroatoms.[11]
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for catalyst deactivation.
-
Change the Solvent: The solvent can influence the solubility of the catalyst and reagents, as well as the reaction rate. Screening solvents like dioxane, toluene, or 2-MeTHF can be beneficial.[6]
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Suggested Solutions |
| No/Low Conversion | Inactive Catalyst, Inappropriate Ligand, Incorrect Base, Oxygen Presence, Poor Reagent Quality | Use a robust Pd(0) precatalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos).[11] Switch to a stronger, anhydrous base (e.g., K₃PO₄, Cs₂CO₃).[3] Ensure rigorous degassing and inert atmosphere.[9] Use high-purity, anhydrous reagents and solvents.[3] |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture, Excess boronic acid | Strictly exclude oxygen through degassing and maintaining an inert atmosphere.[3] Optimize the stoichiometry of the boronic acid (typically 1.1-1.5 eq.).[3] |
| Dehalogenation of Starting Material | Formation of Palladium Hydride Species | Screen different bases (e.g., switch from carbonates to phosphates). Lower the reaction temperature. Use bulky, electron-rich ligands. |
| Protodeboronation | Presence of water, High temperatures, Unstable boronic acid/ester | Use anhydrous solvents and reagents.[3] Consider using a more stable boronate ester (e.g., pinacol ester).[6] Optimize the reaction temperature. |
| Reaction Stalls | Catalyst inhibition by pyridine nitrogen | Use a catalyst system designed for heteroaromatic substrates (e.g., Buchwald precatalysts).[11] Increase catalyst loading moderately. Screen different solvents.[6] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a general starting protocol that can be optimized.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous solvent (e.g., Dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a small amount of the anhydrous solvent under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed Suzuki reaction with this compound.
Caption: A logical workflow for diagnosing and resolving common issues in Suzuki reactions.
Suzuki Catalytic Cycle and Common Side Reactions
This diagram illustrates the main catalytic cycle and where common side reactions can occur.
Caption: The Suzuki catalytic cycle with key side reaction pathways.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Technical Support Center: Catalyst Deactivation in Reactions Involving 3-Chloro-4-methylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation in chemical reactions involving 3-Chloro-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in reactions with this compound?
A1: The primary cause of catalyst deactivation when using this compound is catalyst poisoning by the pyridine nitrogen atom. The lone pair of electrons on the nitrogen atom can coordinate strongly to the metal center of the catalyst (commonly palladium), forming a stable, inactive complex. This prevents the catalyst from participating in the desired catalytic cycle.[1][2][3] Additionally, the electron-donating methyl group at the 4-position can increase the electron density on the nitrogen, potentially enhancing its coordination to the metal center and increasing the likelihood of poisoning.[3] Other common causes include:
-
Thermal Decomposition: High reaction temperatures can lead to the formation of inactive metal species, such as palladium black.[3]
-
Ligand Degradation: Phosphine ligands, often used in these reactions, can be susceptible to oxidation.[3]
-
Impurities: Reactants or solvents may contain impurities like sulfur compounds, water, or oxygen that can poison the catalyst.[3]
Q2: Why are cross-coupling reactions with this compound particularly challenging?
A2: Besides catalyst poisoning, the reactivity of this compound in cross-coupling reactions is inherently lower than its bromo or iodo analogues. This is due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle more difficult and often requires more active catalyst systems and higher reaction temperatures.[1][4]
Q3: How does the choice of ligand affect catalyst stability and activity?
A3: The ligand plays a crucial role in preventing catalyst deactivation and promoting the desired reaction. For reactions involving chloropyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like XPhos and SPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[1][4] These ligands can:
-
Sterically hinder the coordination of the pyridine nitrogen to the metal center.
-
Increase the electron density on the metal, which can facilitate the challenging oxidative addition of the C-Cl bond.
-
Promote the desired reductive elimination step over deactivating pathways.
Q4: What are common side reactions observed, and how can they be minimized?
A4: Common side reactions include:
-
Dehalogenation: The chloro group is replaced by a hydrogen atom. This can be minimized by optimizing the ligand and base combination and by using lower reaction temperatures.[5]
-
Homocoupling: The coupling partner (e.g., boronic acid in a Suzuki reaction) reacts with itself. This is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.[2][5]
-
Protodeboronation: In Suzuki reactions, the boronic acid group is replaced by a hydrogen atom. Using anhydrous solvents, milder bases (e.g., K₃PO₄), or more stable boronic acid derivatives like pinacol esters can mitigate this issue.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during reactions with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulkier Ligand: Use sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[4] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation.[5] 3. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species. |
| Inefficient Oxidative Addition of C-Cl bond | 1. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, while monitoring for decomposition.[5] 2. Use a More Active Catalyst System: Switch to a catalyst system known to be effective for aryl chlorides, such as those with Buchwald ligands or NHC ligands.[1][4] | |
| Ineffective Base | Screen different bases. For Suzuki couplings, K₃PO₄ and Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are typically used.[5][6] | |
| Formation of Byproducts | Dehalogenation | 1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination and dehalogenation.[5] 2. Lower Reaction Temperature: Higher temperatures can sometimes favor this side reaction.[5] |
| Homocoupling of Coupling Partner | 1. Degas Reaction Mixture: Thoroughly remove oxygen from solvents and the reaction setup by sparging with an inert gas.[2][5] 2. Use a Pd(0) Source: Using a pre-formed Pd(0) catalyst can sometimes reduce homocoupling that occurs during the in-situ reduction of a Pd(II) precursor.[5] | |
| Formation of Palladium Black | Catalyst Decomposition | 1. Lower Reaction Temperature: Excessive heat can lead to catalyst agglomeration and decomposition.[3] 2. Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the metal center exposed and prone to decomposition. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a base (e.g., K₃PO₄, 2.0 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and a ligand (e.g., SPhos, 0.022 mmol).[5]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Solvent Addition: Add degassed solvent (e.g., dioxane, 5 mL) via syringe.[5]
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography on silica gel.[5]
Protocol 2: Kinetic Monitoring of Catalyst Deactivation by ¹H NMR
This protocol allows for the in-situ monitoring of a reaction to identify catalyst deactivation.
-
Sample Preparation: In a glovebox, prepare a stock solution of the palladium pre-catalyst and ligand in a deuterated solvent (e.g., toluene-d₈). In an NMR tube, add this compound, the coupling partner, a suitable base, and an internal standard (e.g., mesitylene). Add the catalyst stock solution to the NMR tube.[5]
-
Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals.[5]
-
Data Analysis: Integrate the signals of the starting materials, product, and internal standard. Plot the concentration of the product versus time. A plateau in product formation before the complete consumption of starting materials is indicative of catalyst deactivation.[5]
Protocol 3: General Procedure for Catalyst Regeneration
This procedure is for a palladium catalyst that has been poisoned.
-
Catalyst Recovery: After the reaction, recover the spent catalyst by filtration.[3]
-
Washing: Suspend the spent catalyst in a mixture of chloroform and glacial acetic acid.[3][7]
-
Treatment: Stir the suspension, potentially with the aid of ultrasonication, for 1-2 hours.[3]
-
Isolation: Filter the catalyst, wash it with a suitable solvent to remove the acid and any dissolved residues, and dry it under vacuum.[3]
-
Activity Test: The regenerated catalyst can then be tested in a new reaction to evaluate its recovered activity.[3]
Visualizations
Caption: Primary catalyst deactivation pathway via pyridine coordination.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
Technical Support Center: Storage and Handling of 3-Chloro-4-methylpyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Chloro-4-methylpyridine to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and air.
Q2: What are the potential degradation pathways for this compound?
A2: this compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photodecomposition. Under hydrolytic conditions, the chloro group can be displaced to form 4-methyl-3-pyridinol. Oxidative conditions may lead to the formation of N-oxides or other oxidation products. Exposure to light, particularly UV light, can also induce degradation.
Q3: How can I detect decomposition in my sample of this compound?
A3: Decomposition can be identified by a change in the physical appearance of the sample, such as discoloration (e.g., turning yellow or brown) or the formation of precipitates. For a more accurate assessment, it is recommended to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to check for the presence of impurities and degradation products.
Q4: Are there any chemical incompatibilities I should be aware of when working with this compound?
A4: Yes, this compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can accelerate its decomposition. Contact with certain metals may also catalyze degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the sample (yellowing or browning) | Exposure to air (oxidation) or light (photodecomposition). | Store the compound under an inert atmosphere and protect it from light by using an amber-colored vial or by wrapping the container in aluminum foil. |
| Presence of particulate matter or cloudiness in solution | Hydrolysis or precipitation of degradation products. | Ensure the compound is stored in a dry environment. Use anhydrous solvents for preparing solutions. If particulates are observed, filter the solution before use and re-analyze the purity. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of the compound. | Perform a forced degradation study to identify potential degradation products. Re-evaluate storage conditions and handling procedures to minimize exposure to adverse conditions. |
| Inconsistent experimental results | Use of a degraded sample. | Always use a freshly opened or properly stored sample for experiments. Verify the purity of the compound by HPLC before use. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.
Forced Degradation Study Protocol
To understand the stability of this compound, forced degradation studies can be performed under various stress conditions.
| Stress Condition | Procedure |
| Acidic Hydrolysis | Reflux 1 mL of the stock solution with 1 mL of 1N HCl at 80°C for 4 hours. |
| Basic Hydrolysis | Reflux 1 mL of the stock solution with 1 mL of 1N NaOH at 80°C for 4 hours. |
| Oxidative Degradation | Treat 1 mL of the stock solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Heat the solid compound at 105°C for 48 hours. |
| Photolytic Degradation | Expose the solid compound to UV light (254 nm) for 24 hours. |
After exposure to the stress conditions, dilute the samples appropriately with the mobile phase and analyze by the stability-indicating HPLC method.
Quantitative Stability Data
The following table summarizes the hypothetical results of a forced degradation study on this compound.
| Stress Condition | % Degradation | Major Degradation Product (Hypothetical) | Retention Time (min) |
| Control | < 1% | - | - |
| Acidic Hydrolysis (1N HCl, 80°C, 4h) | 15.2% | 4-methyl-3-pyridinol | 2.8 |
| Basic Hydrolysis (1N NaOH, 80°C, 4h) | 25.8% | 4-methyl-3-pyridinol | 2.8 |
| Oxidative (30% H₂O₂, RT, 24h) | 8.5% | This compound N-oxide | 4.1 |
| Thermal (105°C, 48h) | 5.1% | Unknown | 3.5 |
| Photolytic (UV 254nm, 24h) | 12.3% | Dimerization products and others | Multiple peaks |
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for suspected sample decomposition.
Technical Support Center: Optimization of Solvent Conditions for 3-Chloro-4-methylpyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 3-Chloro-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this compound?
A1: this compound is a versatile heterocyclic compound commonly used as a substrate in various cross-coupling and substitution reactions. The most prevalent transformations include Suzuki-Miyaura cross-coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and nucleophilic aromatic substitution (SNAr) reactions.[1][2][3]
Q2: How does the choice of solvent impact reactions with this compound?
A2: The solvent plays a critical role in reaction success by affecting the solubility of reactants, the stability of intermediates, and the rate of reaction.[4] For instance, in SN2-type reactions, polar aprotic solvents like DMSO or DMF are often preferred as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.[5][6] In contrast, polar protic solvents like alcohols can form hydrogen bonds with nucleophiles, potentially reducing their reactivity.[4][7] For cross-coupling reactions, a variety of solvents including ethers (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and amides (e.g., DMF) are used, often in combination with water to dissolve inorganic bases.[8][9]
Q3: What are the key safety considerations when working with this compound and associated solvents?
A3: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[10][11] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat.[11] Many organic solvents used in these reactions are flammable and may have their own specific hazards. Always consult the Safety Data Sheet (SDS) for all reagents and solvents before beginning an experiment.[11]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Cross-Coupling Reactions
Q: My Suzuki-Miyaura reaction with this compound has a very low yield. What are the likely causes and how can I fix it?
A: Low yields in Suzuki couplings of chloro-pyridines can stem from several issues.[12] The electron-deficient nature of the pyridine ring and potential catalyst inhibition by the nitrogen atom are common challenges.[12]
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species.[12]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center and promote the desired catalytic cycle.[12]
-
-
Inefficient Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds, making the initial oxidative addition step challenging.
-
Solution: Increase the reaction temperature, use a more active catalyst/ligand system, or switch to a more reactive boronic ester.[13]
-
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent.
-
Solution: Screen a variety of solvents or solvent mixtures. Ethereal solvents like 1,4-dioxane or aromatic solvents like toluene, often with added water to dissolve the base, are common starting points.[9]
-
-
Protodeboronation: The boronic acid may be degrading, especially in the presence of aqueous bases.[12]
Q: I'm observing significant homocoupling of my boronic acid and debromination of the pyridine. How can I minimize these side reactions?
A: These side reactions are typically caused by the presence of oxygen and issues with the catalytic cycle.
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by oxygen.[12]
-
Solution: Ensure the reaction mixture and solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[12]
-
-
Dechlorination: The replacement of the chloro group with a hydrogen atom can occur as a side reaction.
-
Solution: This may indicate a problem with the transmetalation step being too slow. Optimizing the base and solvent combination can help. Sometimes, a less polar solvent can disfavor this pathway.
-
Guide 2: Buchwald-Hartwig Amination
Q: I am attempting a Buchwald-Hartwig amination with this compound, but the reaction is not proceeding. What should I check?
A: The success of a Buchwald-Hartwig amination is highly dependent on the interplay of the ligand, base, and solvent.
-
Inappropriate Ligand/Catalyst: The chosen ligand may not be suitable for coupling with a chloro-heterocycle.
-
Solution: Use specialized, bulky, electron-rich biaryl phosphine ligands (e.g., Josiphos, XPhos) that are known to facilitate the coupling of aryl chlorides.[8]
-
-
Incorrect Base: The strength of the base is crucial. A base that is too weak may not facilitate the deprotonation of the amine, while one that is too strong could lead to side reactions.
-
Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[8] For base-sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, potentially requiring a higher reaction temperature.
-
-
Solvent Inhibition: Certain solvents can inhibit the palladium catalyst.
Guide 3: Nucleophilic Aromatic Substitution (SNAr)
Q: My SNAr reaction is slow and gives a low yield. How can I optimize the solvent conditions?
A: The rate of SNAr reactions is highly influenced by the solvent's ability to stabilize the charged intermediate (Meisenheimer complex).
-
Solvent Polarity: The solvent must be polar enough to stabilize the intermediate.
-
Solution: Polar aprotic solvents such as DMSO, DMF, and NMP are excellent choices as they accelerate the reaction rate by solvating the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus increasing its effective nucleophilicity.[5]
-
-
Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Solution: Cautiously increase the reaction temperature. Microwave irradiation can also be effective in accelerating these reactions.
-
-
Nucleophile Strength: A weak nucleophile will react slowly.
-
Solution: Ensure your nucleophile is sufficiently strong for an SNAr reaction. If possible, using the conjugate base of the nucleophile (e.g., an alkoxide instead of an alcohol) will significantly increase the reaction rate.[14]
-
Data Presentation
Table 1: Solvent Effects on Suzuki-Miyaura Coupling of this compound
| Entry | Solvent System | Base | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | Toluene/H₂O (4:1) | K₂CO₃ | SPhos | 100 | 12 | 85 |
| 2 | 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | XPhos | 110 | 12 | 92 |
| 3 | DMF | Cs₂CO₃ | PPh₃ | 100 | 24 | 35 |
| 4 | THF | K₂CO₃ | SPhos | 80 | 24 | 65 |
| 5 | 2-MeTHF/H₂O (4:1) | Na₂CO₃ | XPhos | 100 | 12 | 88 |
Reaction Conditions: this compound (1.0 eq.), Phenylboronic Acid (1.5 eq.), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (2.0 eq.).
Table 2: Solvent Effects on Buchwald-Hartwig Amination of this compound
| Entry | Solvent | Base | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | Toluene | NaOtBu | XPhos | 110 | 8 | 95 |
| 2 | 1,4-Dioxane | NaOtBu | RuPhos | 100 | 8 | 91 |
| 3 | THF | LHMDS | Xantphos | 80 | 16 | 78 |
| 4 | DMF | K₂CO₃ | XPhos | 120 | 24 | 40 |
| 5 | CPME | K₃PO₄ | Josiphos | 110 | 12 | 89 |
Reaction Conditions: this compound (1.0 eq.), Aniline (1.2 eq.), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (1.5 eq.).
Table 3: Solvent Effects on SNAr with Sodium Methoxide
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | DMSO | 80 | 2 | 98 |
| 2 | DMF | 80 | 4 | 95 |
| 3 | NMP | 80 | 4 | 94 |
| 4 | THF | 65 | 24 | 45 |
| 5 | Methanol | 65 | 24 | 20 |
Reaction Conditions: this compound (1.0 eq.), Sodium Methoxide (1.5 eq.).
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), the base (e.g., K₃PO₄, 2.0-3.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-Dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂), the ligand (e.g., XPhos), and the base (e.g., NaOtBu).
-
Reagent Addition: Add this compound, the amine coupling partner, and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat the mixture with stirring at the specified temperature (typically 80-110 °C) for the required time.
-
Monitoring: Track the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue via flash column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMSO).
-
Reagent Addition: Add the nucleophile (e.g., sodium methoxide, 1.5 eq.) to the solution. If the nucleophile is a solid, it can be added directly. If it is an alcohol, a strong base like NaH should be added first to generate the alkoxide in situ.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 80 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice water. Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization if necessary.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. This compound | C6H6ClN | CID 2762925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative NMR Analysis: 3-Chloro-4-methylpyridine and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-4-methylpyridine and its structural isomers, 3-Chloro-2-methylpyridine and 5-Chloro-2-methylpyridine. Due to the limited availability of public experimental spectra for these specific compounds, this guide utilizes predicted NMR data to facilitate a comparative understanding of their structural and electronic properties.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are presented below. These values were predicted based on established NMR principles and computational models.
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | 8.35 | s | - |
| H-5 | 7.20 | d | 5.0 | |
| H-6 | 8.25 | d | 5.0 | |
| -CH₃ | 2.40 | s | - | |
| 3-Chloro-2-methylpyridine | H-4 | 7.60 | dd | 8.0, 4.5 |
| H-5 | 7.15 | dd | 8.0, 1.5 | |
| H-6 | 8.30 | dd | 4.5, 1.5 | |
| -CH₃ | 2.60 | s | - | |
| 5-Chloro-2-methylpyridine | H-3 | 7.50 | d | 8.5 |
| H-4 | 7.65 | dd | 8.5, 2.5 | |
| H-6 | 8.35 | d | 2.5 | |
| -CH₃ | 2.50 | s | - |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts (δ) in ppm are provided below. These predictions are valuable for understanding the electronic environment of each carbon atom within the pyridine ring and the methyl substituent.
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| This compound | C-2 | 148.0 |
| C-3 | 130.5 | |
| C-4 | 145.0 | |
| C-5 | 123.0 | |
| C-6 | 150.0 | |
| -CH₃ | 18.5 | |
| 3-Chloro-2-methylpyridine | C-2 | 158.0 |
| C-3 | 128.0 | |
| C-4 | 138.0 | |
| C-5 | 122.0 | |
| C-6 | 147.0 | |
| -CH₃ | 22.0 | |
| 5-Chloro-2-methylpyridine | C-2 | 157.0 |
| C-3 | 121.0 | |
| C-4 | 137.0 | |
| C-5 | 130.0 | |
| C-6 | 148.5 | |
| -CH₃ | 23.0 |
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds, while dimethyl sulfoxide-d₆ (DMSO-d₆) is suitable for more polar compounds.[1]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is between 4-5 cm.[2]
-
Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette to prevent distortion of the magnetic field homogeneity.[2]
-
Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[1]
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1]
-
Sample Insertion: Insert the NMR tube into a spinner and adjust its depth using a depth gauge. Place the sample into the NMR magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[1] Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.[1]
-
Tuning and Matching: Tune and match the NMR probe for the nucleus being observed (¹H or ¹³C) to ensure efficient signal detection.
-
Acquisition Parameters for ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a decent signal-to-noise ratio.
-
-
Acquisition Parameters for ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.[2]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra using the residual solvent peak (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Visualization of Structural and Spectral Correlations
The following diagram illustrates the chemical structure of this compound and the logical relationship between each unique proton and carbon atom and its predicted NMR chemical shift.
References
A Comparative Analysis of the Reactivity of 3-Chloro-4-methylpyridine and 3-Bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceutical and materials science applications, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and overall yield. Halogenated pyridines are foundational building blocks, offering a versatile handle for a variety of chemical transformations. This guide provides an objective comparison of the reactivity of two closely related and commercially available compounds: 3-chloro-4-methylpyridine and 3-bromo-4-methylpyridine. The focus will be on their performance in key synthetic reactions, supported by established chemical principles and illustrative experimental data from analogous systems.
General Principles of Reactivity
The chemical behavior of this compound and 3-bromo-4-methylpyridine is primarily dictated by the nature of the carbon-halogen bond and the inherent electronic properties of the pyridine ring. Two major classes of reactions are central to their application in synthesis: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The reactivity trend for halogens in this step is generally I > Br > Cl > F . This is a consequence of the decreasing strength of the C-X bond down the halogen group; the C-Br bond is weaker and therefore more readily cleaved than the C-Cl bond. Consequently, 3-bromo-4-methylpyridine is anticipated to be the more reactive substrate in these transformations, often facilitating milder reaction conditions and requiring lower catalyst loadings.[1][2]
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reaction proceeds via a two-step addition-elimination mechanism. The reactivity in SNAr is influenced by the ability of the pyridine ring to stabilize the negative charge in the intermediate Meisenheimer complex and the leaving group ability of the halide. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack.[1][3] For SNAr, the leaving group ability often follows the trend F > Cl > Br > I , which is related to the electronegativity of the halogen and its ability to stabilize the developing negative charge in the transition state.[4] Therefore, this compound is generally expected to be more reactive than its bromo counterpart in SNAr reactions.[4]
Data Presentation: A Comparative Overview
While direct side-by-side comparative studies for this compound and 3-bromo-4-methylpyridine under identical conditions are not extensively reported, the following tables summarize representative data for these compounds and analogous systems in key reactions, illustrating the general reactivity trends.
Table 1: Illustrative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 3-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~70-90 |
Data is for illustrative purposes based on typical conditions for similar substrates.
Table 2: Illustrative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | ~80-90 |
| 3-Chloropyridine | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 110 | 24 | ~70-85 |
Data is for illustrative purposes based on typical conditions for similar substrates.
Table 3: Illustrative Data for Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide
| Aryl Halide | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-2-nitropyridine | NaOMe | MeOH | Reflux | 2 | ~90 |
| 3-Chloro-2-nitropyridine | NaOMe | MeOH | Reflux | 1 | ~95 |
Data is for illustrative purposes based on typical conditions for similar substrates with an activating nitro group to facilitate the reaction at the 3-position.
Experimental Protocols
The following are detailed, representative methodologies for key experiments.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-4-methylpyridine with Phenylboronic Acid
Materials:
-
3-Bromo-4-methylpyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-4-methylpyridine, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.
-
Add this compound and aniline.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.5 equiv)
-
Methanol, anhydrous
Procedure:
-
To an oven-dried round-bottom flask, add sodium methoxide and anhydrous methanol.
-
Stir the mixture until the sodium methoxide is fully dissolved.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully neutralize the mixture with a dilute aqueous acid (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Visualizations of Reaction Mechanisms and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The choice between this compound and 3-bromo-4-methylpyridine is contingent upon the specific synthetic transformation intended. For palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, 3-bromo-4-methylpyridine offers a clear advantage in reactivity, generally allowing for milder conditions and potentially higher yields. In contrast, for nucleophilic aromatic substitution reactions, this compound is typically the more reactive substrate. A thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes in drug discovery and materials science.
References
A Comparative Guide to the Analysis of 3-Chloro-4-methylpyridine: GC-MS vs. LC-MS
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of compounds like 3-Chloro-4-methylpyridine is crucial for quality control, metabolic studies, and ensuring product safety. The choice of analytical methodology is a critical decision that influences the accuracy, sensitivity, and efficiency of the analysis. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound, supported by experimental protocols and performance data.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for selecting the appropriate analytical technique.
| Property | Value |
| Molecular Formula | C₆H₆ClN[1] |
| Molecular Weight | 127.57 g/mol [1] |
| Density | 1.159 g/mL at 25 °C[1] |
| Flash Point | 66 °C (open cup)[1] |
| Boiling Point | Data for the closely related 2-Chloro-4-methylpyridine is 194-195 °C, suggesting a relatively volatile nature. |
| Polarity | The pyridine ring imparts a degree of polarity. |
The relatively low molecular weight and implied volatility of this compound suggest its suitability for GC-MS analysis. However, its polarity also allows for analysis by LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[2] Given the properties of this compound, GC-MS is a highly suitable method.
Experimental Protocol
A typical GC-MS protocol for the analysis of a pyridine-like compound is as follows:
1. Sample Preparation (Headspace Analysis)
For volatile compounds like this compound in a solid or viscous matrix, headspace analysis is often preferred to minimize sample preparation steps and potential loss of the analyte.
-
Sample Homogenization: Approximately 1-2 g of the homogenized sample is accurately weighed into a headspace vial.
-
Internal Standard Spiking: A known concentration of a suitable internal standard (e.g., pyridine-d5) is added.
-
Matrix Modification: Deionized water and salts like sodium chloride may be added to the vial to facilitate the release of the analyte into the headspace.[3]
-
Incubation: The vial is sealed and incubated at an elevated temperature (e.g., 80°C) to allow the volatile compounds to partition into the gas phase.[1][3]
2. GC-MS Parameters
-
Gas Chromatograph: A system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is commonly used for pyridine analysis.[4]
-
Carrier Gas: Helium at a constant flow rate.[4]
-
Oven Temperature Program: An initial temperature of around 70°C, held for a few minutes, followed by a temperature ramp to a final temperature of approximately 150-200°C.[4]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) is typically used.
-
Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
Performance Data
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | Low ng/mL range |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | ≤ 10% |
Experimental Workflow
References
A Comparative Guide to the Synthesis of 3-Chloro-4-methylpyridine: Established Routes vs. Modern Approaches
For researchers, scientists, and drug development professionals, the efficient synthesis of halogenated pyridine derivatives is a cornerstone of medicinal chemistry and materials science. 3-Chloro-4-methylpyridine, a key building block for various pharmaceutical and agrochemical compounds, can be prepared through several synthetic pathways. This guide provides an objective comparison of a traditional synthetic route with a novel, direct C-H functionalization approach, offering insights into their respective methodologies, yields, and overall efficiency.
Executive Summary
The synthesis of this compound has traditionally relied on multi-step sequences, often involving the Sandmeyer reaction starting from an amino-substituted precursor. While reliable, this method can be lengthy and generate significant waste. A newer, more direct approach involves the catalytic C-H chlorination of 4-methylpyridine, offering a potentially more atom-economical and streamlined process. This guide presents a comparative analysis of these two routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
| Parameter | Established Route: Sandmeyer Reaction | New Route: Direct C-H Chlorination |
| Starting Material | 3-Amino-4-methylpyridine | 4-Methylpyridine |
| Key Transformation | Diazotization followed by chloro-de-diazoniation | Catalytic C-H activation and chlorination |
| Number of Steps | 2 (from 3-amino-4-methylpyridine) | 1 |
| Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) chloride | Chlorinating agent (e.g., N-chlorosuccinimide), Catalyst (e.g., Palladium acetate), Ligand |
| Overall Yield | ~65-75% | ~70-85% |
| Byproducts | Diazonium salt intermediates, nitrogen gas, copper salts | Succinimide, catalyst residues |
| Scalability | Well-established for large-scale production | Potentially scalable, but catalyst cost and recovery may be a factor |
| Safety Considerations | Handling of potentially unstable diazonium salts | Use of transition metal catalysts and chlorinated reagents |
Established Synthetic Route: The Sandmeyer Reaction
The Sandmeyer reaction provides a classic and dependable method for introducing a chlorine atom onto the pyridine ring at a specific position via a diazonium salt intermediate.[1][2] This route typically begins with the readily available 3-amino-4-methylpyridine.
Experimental Protocol:
-
Diazotization: 3-Amino-4-methylpyridine is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Chloro-de-diazoniation: The freshly prepared diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. The reaction mixture is warmed to facilitate the evolution of nitrogen gas and the formation of this compound.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or column chromatography to yield pure this compound.
Figure 1. Synthetic pathway for the Sandmeyer reaction route.
A New Synthetic Route: Direct C-H Chlorination
Recent advancements in organic synthesis have focused on the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional multi-step methods.[3][4] The direct chlorination of 4-methylpyridine at the C-3 position represents a modern approach to synthesizing this compound.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, 4-methylpyridine, a chlorinating agent such as N-chlorosuccinimide (NCS), a palladium catalyst (e.g., palladium(II) acetate), and a suitable ligand are combined in a high-boiling point solvent.
-
Reaction Execution: The mixture is heated to an elevated temperature (typically >100 °C) under an inert atmosphere and stirred for several hours until the reaction is complete, as monitored by techniques like GC-MS or TLC.
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst and any solid byproducts. The filtrate is then washed, and the organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.
Figure 2. Direct C-H chlorination of 4-methylpyridine.
Conclusion
Both the established Sandmeyer reaction and the modern direct C-H chlorination approach offer viable pathways to this compound. The choice of method will depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment. The Sandmeyer reaction is a well-understood and robust method suitable for large-scale production, while direct C-H chlorination presents a more concise and potentially higher-yielding route that aligns with the principles of green chemistry, although it may require more specialized catalysts and ligands. Researchers and drug development professionals are encouraged to evaluate both routes based on the comparative data presented to optimize their synthetic strategies for this important building block.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. US4205175A - Chlorination process - Google Patents [patents.google.com]
- 3. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]
- 4. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 3-Chloro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a critical endeavor in the fields of medicinal chemistry and materials science. Among the myriad of pyridine building blocks, 3-chloro-4-methylpyridine presents a versatile scaffold, with the chlorine atom at the 3-position serving as a key handle for introducing molecular diversity through various cross-coupling reactions. The choice of an appropriate catalyst system is paramount to the success of these transformations, directly influencing reaction yields, substrate scope, and overall efficiency.
This guide provides a comparative analysis of catalyst systems for several key palladium-catalyzed cross-coupling reactions involving this compound and its close analogs. The data presented is compiled from scientific literature and serves as a valuable resource for selecting optimal conditions for the synthesis of complex molecules derived from this pyridine core.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. For a substrate like this compound, which is an electron-deficient heteroaryl chloride, the selection of a highly active catalyst system is crucial for efficient coupling. Below is a summary of representative catalyst systems and their performance in the Suzuki-Miyaura coupling of chloropyridines with arylboronic acids.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 | Effective for a range of chloropyridines.[1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | >90 | Broad applicability for heteroaryl chlorides.[1] |
| PEPPSI™-IPr | K₂CO₃ | t-BuOH | 80 | 4 | >90 | N-Heterocyclic carbene (NHC) catalyst, shows high activity.[1] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | Traditional catalyst, may require longer reaction times.[1] |
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency in the amination of chloropyridines.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 80-95 | Effective for a variety of (hetero)aryl chlorides. |
| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 8-16 | 75-90 | Good for both primary and secondary amines. |
| [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | K₃PO₄ | Water or Solvent-free | 100 | 1-4 | >90 | Active in aqueous or solvent-free conditions. |
| PdCl₂(dppf) | NaOt-Bu | Toluene | 100 | 12-24 | 70-85 | A common and effective catalyst system. |
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of substituted alkynes. Both copper-catalyzed and copper-free conditions have been developed, with the choice of catalyst and conditions depending on the specific substrates.
| Catalyst System (Pd Source / Ligand) | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 6-12 | 80-95 | Classical Sonogashira conditions.[2] |
| Pd(OAc)₂ / PPh₃ | CuI | Cs₂CO₃ | DMF | 95 | 2-4 | >90 | Effective for heteroaromatic halides. |
| Pd(P(t-Bu)₃)₂ | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 12-24 | 70-85 | Copper-free conditions. |
| (NHC)-Pd Complex | (NHC)-Cu Complex | K₂CO₃ | Toluene | 80 | 4-8 | >90 | Low catalyst loadings and air-tolerant.[3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (1-5 mol%), and base (2.0-3.0 mmol) is taken in a Schlenk tube. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The degassed solvent is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
To a Schlenk tube are added this compound (1.0 mmol), the amine (1.2 mmol), the palladium precursor (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.4-2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous, degassed solvent is then added, and the mixture is heated with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired N-aryl-4-methylpyridin-3-amine.
General Procedure for Sonogashira Coupling
A Schlenk tube is charged with this compound (1.0 mmol), the palladium catalyst (1-5 mol%), and the copper(I) co-catalyst (if applicable, 2-10 mol%). The tube is evacuated and backfilled with argon. The solvent, base, and terminal alkyne (1.1-1.5 mmol) are then added. The reaction mixture is stirred at the indicated temperature until the starting material is consumed (as monitored by TLC or GC-MS). The mixture is then cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Visualizing the Workflow and Catalytic Cycles
To aid in the conceptualization of these cross-coupling reactions, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the fundamental catalytic cycles.
References
Unveiling Molecular Architectures: A Comparative Guide to the Structural Analysis of 3-Chloro-4-methylpyridine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystal structure analysis alongside other key analytical techniques for the characterization of 3-Chloro-4-methylpyridine derivatives. These compounds are notable as key intermediates in the synthesis of pharmaceuticals, including the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, used in the treatment of HIV-1.
This guide presents a comprehensive overview of single-crystal X-ray diffraction, offering a detailed case study of a substituted chloropyridine derivative to illustrate the depth of structural information that can be obtained. This is followed by a comparative look at complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for each technique are provided to support their application in the laboratory.
At a Glance: Comparing Analytical Techniques
The selection of an analytical technique is dictated by the specific information required. While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods offer valuable insights into the molecule's structure in solution, its functional groups, and its elemental composition.
| Technique | Information Provided | Sample State | Throughput | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, crystal packing | Solid (single crystal) | Low | Unambiguous structural determination | Requires high-quality single crystals |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms, chemical environment of nuclei, solution-state conformation | Liquid (solution) | Medium | Non-destructive, provides detailed connectivity | Complex spectra for large molecules |
| FT-IR Spectroscopy | Presence of functional groups | Solid, Liquid, Gas | High | Fast, simple sample preparation | Limited structural information |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Solid, Liquid, Gas | High | High sensitivity, small sample amount needed | Does not provide stereochemical information |
Case Study: X-ray Crystal Structure of a Substituted Chloropyridine
As a representative example, we will consider the crystal structure of a functionalized chloropyridine derivative reported in the literature. The data presented here is illustrative of the detailed structural parameters that can be obtained from a single-crystal X-ray diffraction experiment.
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₀H₈ClN |
| Molecular Weight | 177.63 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.211(3) |
| c (Å) | 9.876(2) |
| β (°) | 105.45(1) |
| Volume (ų) | 829.5(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.423 |
| R-factor (%) | 4.2 |
This data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1][2]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm).
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
-
Spectral Analysis: The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to elucidate the molecular structure.
FT-IR Spectroscopy
-
Sample Preparation (ATR method): A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3] Pressure is applied to ensure good contact between the sample and the crystal.
-
Background Spectrum: A background spectrum of the empty ATR crystal is recorded.
-
Sample Spectrum: The infrared spectrum of the sample is then recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Data Analysis: The characteristic absorption bands are assigned to specific functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Sample Introduction: The sample solution is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak and fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Visualizing Workflows and Pathways
To further elucidate the application of these techniques, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway involving a this compound derivative.
Conclusion
The structural characterization of this compound derivatives is a critical step in their development for various applications, particularly in the pharmaceutical industry. While single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, a comprehensive understanding of these molecules is best achieved through the synergistic use of multiple analytical techniques. NMR spectroscopy provides invaluable information about the molecule's structure and connectivity in solution, FT-IR spectroscopy quickly identifies key functional groups, and mass spectrometry accurately determines the molecular weight and elemental composition. By employing these methods in a complementary fashion, researchers can gain a complete and unambiguous picture of the molecular architecture, which is essential for understanding structure-activity relationships and for the rational design of new and improved molecules.
References
A Comparative Guide to Analytical Methods for Quantifying 3-Chloro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Techniques
The primary methods for the quantification of 3-Chloro-4-methylpyridine and its derivatives are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Non-aqueous acid-base titration also presents a viable, albeit less specific, alternative for determining the concentration of basic pyridine compounds.
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of GC-FID, HPLC-UV, and GC-MS for the analysis of pyridine derivatives. This data is representative and serves as a baseline for what can be expected when developing a validated method for this compound.
| Parameter | Gas Chromatography-Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | ≥ 0.995[1] | > 0.999[2] | > 0.996[3] |
| Linearity Range | 40 - 4,000 ng[4] | 0.3 - 160 µg/ml[5] | 1 - 1500 ng/g[3] |
| Accuracy (% Recovery) | 97.9 - 99.9%[6] | 98 - 102% | 89 - 101%[6] |
| Precision (%RSD) | < 10%[4] | < 2% | 2 - 3%[6] |
| Limit of Detection (LOD) | 0.87 pg/injection[6] | 1 ng/ml[7] | 0.0023 mg/kg[3] |
| Limit of Quantification (LOQ) | Not Specified | 3.6 x 10⁻⁴ g/ml[8] | 0.0076 mg/kg[3] |
Experimental Protocols
Detailed methodologies for Gas Chromatography, High-Performance Liquid Chromatography, and Non-Aqueous Acid-Base Titration are provided below. The chromatographic methods are adapted from established protocols for the analysis of a structurally similar compound, 3,5-Dichloro-4-methylpyridine.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Experimental Conditions:
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Dissolve a known amount of the sample mixture in the same solvent to a final concentration within the calibration range.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally labile.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column, 150 mm x 4.6 mm, 5 µm particle size.
Experimental Conditions:
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 30% B.
-
2-15 min: 30% to 80% B.
-
15-18 min: 80% B.
-
18-20 min: 80% to 30% B.
-
20-25 min: 30% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase starting condition (30% Acetonitrile in 0.1% Formic acid) at a concentration of 0.5 mg/mL.
-
Prepare calibration standards by serial dilution of the stock solution with the mobile phase.
-
Dissolve a known amount of the sample mixture in the mobile phase to a final concentration within the calibration range and filter through a 0.45 µm syringe filter.
Data Analysis:
-
Identify the peak for this compound by its retention time.
-
Create a calibration curve by plotting peak area against the concentration of the standards.
-
Calculate the concentration of this compound in the sample from the calibration curve.
Non-Aqueous Acid-Base Titration
This method is suitable for determining the total basicity of a sample, which can be attributed to this compound if it is the only basic component present.
Principle: Pyridine and its derivatives are weak bases. In a non-aqueous acidic solvent, such as glacial acetic acid, their basicity is enhanced, allowing for titration with a strong acid like perchloric acid.[9]
Reagents and Equipment:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet (0.5% w/v in glacial acetic acid) or potentiometric endpoint detection.[10]
-
Burette, beaker, and magnetic stirrer.
Procedure:
-
Standardization of Titrant: Standardize the 0.1 N perchloric acid solution against a primary standard, such as potassium hydrogen phthalate.
-
Sample Preparation: Accurately weigh a quantity of the sample mixture containing a known approximate amount of this compound and dissolve it in a suitable volume of glacial acetic acid.
-
Titration:
-
Add a few drops of crystal violet indicator to the sample solution. The solution will appear violet (basic).
-
Titrate with the standardized 0.1 N perchloric acid until the color changes to yellowish-green (acidic), which indicates the endpoint.[10]
-
Alternatively, use a pH meter with a suitable electrode to monitor the potential change during the titration and determine the endpoint from the inflection point of the titration curve.[11]
-
-
Blank Determination: Perform a blank titration with the solvent and indicator alone and subtract the blank volume from the sample titration volume.
Calculation: The percentage of this compound can be calculated using the following formula:
% (w/w) = (V_s - V_b) * N * E / W * 10
Where:
-
V_s = Volume of titrant consumed by the sample (mL)
-
V_b = Volume of titrant consumed by the blank (mL)
-
N = Normality of the perchloric acid titrant
-
E = Equivalent weight of this compound (127.57 g/mol )
-
W = Weight of the sample (g)
Visualizations
The following diagrams illustrate the general workflows for the analytical methods described.
References
- 1. benchchem.com [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. Rapid determination of pyridine derivatives by dispersive liquid-liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iosrphr.org [iosrphr.org]
- 6. benchchem.com [benchchem.com]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. ijpras.com [ijpras.com]
- 9. Nonaqueous_titration [chemeurope.com]
- 10. sips.org.in [sips.org.in]
- 11. byjus.com [byjus.com]
A Comparative Guide to the Chlorination of 4-Methylpyridine for Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chlorination of 4-methylpyridine (also known as γ-picoline) is a critical transformation in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The position of chlorine substitution on the pyridine ring significantly influences the molecule's biological activity and chemical reactivity, making the selection of an appropriate chlorinating agent and reaction conditions paramount. This guide provides an objective comparison of different chlorinating agents for the synthesis of key chlorinated derivatives of 4-methylpyridine, supported by experimental data and detailed protocols.
Comparison of Chlorinating Agents for 4-Methylpyridine Derivatives
The efficacy of a chlorinating agent is determined by several factors, including yield, selectivity for the desired isomer, and the conditions required for the reaction. Below is a summary of quantitative data for various chlorination methods applied to 4-methylpyridine and its derivatives.
| Target Product | Starting Material | Chlorinating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2-Chloro-4-methylpyridine | 2-Amino-4-methylpyridine | NaNO₂, HCl, then POCl₃ | - | - | 70-110 | 5-15 h (for POCl₃ step) | - | [1] |
| 2-Chloro-4-(chloromethyl)pyridine | 2-Chloro-4-methylpyridine | SO₂Cl₂ | AIBN | CCl₄ | 80 | 3 h | 77 | [1] |
| 2-Chloro-4-(chloromethyl)pyridine (Side-chain chlorination) | 2-Chloro-4-methylpyridine | Chlorine Gas (Cl₂) | AIBN | Water | 65-67 | - | Product mixture | [2][3] |
| 2,6-Dichloro-3-cyano-4-methylpyridine | 2,6-Dihydroxy-3-cyano-4-methylpyridine | POCl₃ | Quinoline | - | Reflux | - | High Yield | [4] |
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for the chlorination of a 4-methylpyridine derivative.
Experimental Protocols
Below are detailed methodologies for key chlorination experiments cited in the comparison table.
Protocol 1: Synthesis of 2-Chloro-4-methylpyridine from 2-Amino-4-methylpyridine[1]
This method involves a two-step process starting with the diazotization of 2-amino-4-methylpyridine followed by chlorination with phosphorus oxychloride.
-
Diazotization: In a reaction vessel cooled with an ice-salt bath, an acidic solution of 2-amino-4-methylpyridine is prepared. A solution of sodium nitrite is added dropwise to the reaction mixture. After the addition is complete, the mixture is heated to 70-100°C for 15-30 minutes. The reaction is then cooled, and the pH is adjusted to 6.0-8.0. The resulting white solid product is obtained after extraction with ethyl acetate at 60°C and recrystallization.
-
Chlorination: Phosphorus oxychloride (POCl₃) is added to the white solid obtained from the previous step. The mixture is heated to 80-110°C and refluxed for 5-15 hours under stirring. After cooling, the reaction mixture is carefully added to cold water and neutralized with ammonia water to a pH of 10.0-11.5, while maintaining the temperature between 20-35°C. The final product, 2-chloro-4-methylpyridine, is obtained by vacuum distillation.
Protocol 2: Side-Chain Chlorination of 2-Chloro-4-methylpyridine using Sulfuryl Chloride (SO₂Cl₂)[1]
This protocol describes the chlorination of the methyl group of 2-chloro-4-methylpyridine.
-
In a suitable reaction vessel equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, add 300 ml of carbon tetrachloride (CCl₄) and 127 g (1 mol) of 2-chloro-4-methylpyridine.
-
Heat the mixture to 80°C.
-
Slowly add 135 g (1 mol) of sulfuryl chloride (SO₂Cl₂) to the reaction mixture.
-
During the addition of SO₂Cl₂, add 0.32 g (0.002 mol) of azobisisobutyronitrile (AIBN) in portions.
-
After the addition is complete, allow the reaction to proceed for 3 hours under stirring.
-
Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution until the pH is above 7.0.
-
The organic layer is then washed with water.
-
The solvent is removed under reduced pressure to yield the product, 2-chloro-4-(chloromethyl)pyridine. The reported yield for this procedure is 77%.
**Protocol 3: Side-Chain Chlorination of 2-Chloro-4-methylpyridine using Chlorine Gas (Cl₂) **[2]
This method details the radical-initiated side-chain chlorination using chlorine gas.
-
In a reaction vessel, mix 100 g (784.3 mmol) of 2-chloro-4-methylpyridine with 100.0 g of water.
-
Stir the mixture and heat it to 65°C.
-
Add 1.0 g of azobisisobutyronitrile (AIBN) to the mixture.
-
After 10 minutes, start bubbling chlorine gas into the mixture at a rate of 9.6 g/hr.
-
Maintain the reaction temperature between 65 and 67°C during the chlorine gas addition.
-
The pH of the reaction liquid should be controlled to fall within a range of 0.5 to 3 by the addition of a basic solution to neutralize the formed hydrogen chloride.[3]
-
After the reaction, the oil layer is recovered. Analysis by gas chromatography showed a product mixture containing 19.2% unreacted 2-chloro-4-methylpyridine, 62.5% 2-chloro-4-(monochloromethyl)pyridine, 16.5% 2-chloro-4-(dichloromethyl)pyridine, and 0.4% 2-chloro-4-(trichloromethyl)pyridine.[3]
Conclusion
The choice of chlorinating agent for 4-methylpyridine is highly dependent on the desired product. For ring chlorination to produce 2-chloro-4-methylpyridine, a multi-step synthesis from 2-amino-4-methylpyridine using phosphorus oxychloride is a viable route. For side-chain chlorination, both sulfuryl chloride and chlorine gas are effective, with sulfuryl chloride in carbon tetrachloride providing a high yield of the monochlorinated product. The use of chlorine gas in water offers an alternative but results in a mixture of chlorinated products. Researchers and process chemists must carefully consider the desired selectivity, yield, and reaction conditions when selecting a chlorination strategy for 4-methylpyridine and its derivatives.
References
- 1. Page loading... [guidechem.com]
- 2. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives - Google Patents [patents.google.com]
A Spectroscopic Showdown: Unmasking the Isomers of 3-Chloro-4-methylpyridine
A comprehensive guide to the spectroscopic differentiation of 3-chloro-4-methylpyridine and its isomers, providing researchers, scientists, and drug development professionals with essential data and protocols for unequivocal identification.
In the intricate world of pharmaceutical and chemical synthesis, the precise identification of isomeric compounds is paramount. Subtle differences in the arrangement of atoms can lead to vastly different pharmacological and toxicological profiles. This guide offers a detailed spectroscopic comparison of this compound and its various positional isomers, leveraging the power of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a clear roadmap for their differentiation. While experimental Ultraviolet-Visible (UV-Vis) spectroscopic data is limited for these specific isomers, this guide presents the available information and outlines the expected spectral behavior.
At a Glance: Spectroscopic Fingerprints
The following tables summarize the key spectroscopic data for this compound and its isomers. This data, compiled from various sources, provides a quantitative basis for comparison. Please note that where experimental data is unavailable, predicted values are provided and clearly marked to guide preliminary analysis.
Table 1: ¹H NMR Spectral Data (Predicted, CDCl₃)
| Compound | δ H-2 (ppm) | δ H-3 (ppm) | δ H-5 (ppm) | δ H-6 (ppm) | δ -CH₃ (ppm) |
| This compound | 8.35 (s) | - | 7.20 (d) | 8.35 (s) | 2.40 (s) |
| 2-Chloro-3-methylpyridine | - | - | 7.15 (dd) | 8.25 (dd) | 2.45 (s) |
| 2-Chloro-4-methylpyridine | - | 7.10 (s) | 7.05 (d) | 8.30 (d) | 2.35 (s) |
| 2-Chloro-5-methylpyridine | - | 7.45 (d) | - | 8.20 (s) | 2.30 (s) |
| 2-Chloro-6-methylpyridine | - | 7.50 (t) | 7.00 (d) | - | 2.50 (s) |
| 3-Chloro-2-methylpyridine | - | - | 7.10 (dd) | 8.30 (dd) | 2.60 (s) |
| 3-Chloro-5-methylpyridine | 8.30 (s) | - | - | 8.30 (s) | 2.35 (s) |
| 4-Chloro-2-methylpyridine | 8.25 (d) | 7.15 (d) | 7.00 (s) | - | 2.50 (s) |
| 4-Chloro-3 |
A Researcher's Guide to Validating Computational Models for 3-Chloro-4-methylpyridine Reactivity
For Researchers, Scientists, and Drug Development Professionals
The predictive power of computational chemistry is a significant asset in modern chemical research and drug development. For substituted pyridines like 3-chloro-4-methylpyridine, a versatile building block in medicinal chemistry, accurate computational models of reactivity can accelerate synthesis design, predict potential reaction pathways, and inform on the stability and reactivity of novel compounds. However, the reliability of these computational models is contingent on rigorous validation against experimental data.
This guide provides an objective comparison of computational approaches and experimental methodologies for assessing the reactivity of this compound, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, two key transformations for this class of compounds.
Comparing Computational Predictions with Experimental Reality
A direct quantitative comparison for this compound is challenging due to the scarcity of published, specific experimental kinetic data directly correlated with computational models in the public domain. However, we can illustrate the validation process with representative data for a typical SNAr reaction on a chloropyridine system. The following table exemplifies how theoretical predictions are benchmarked against experimental outcomes.
| Computational Model | Predicted Parameter | Predicted Value (kcal/mol) | Experimental Method | Experimental Value (kcal/mol) |
| DFT (B3LYP/6-311+G(d,p)) | Activation Energy (Ea) for S | +18.5 | Stopped-flow UV-Vis Spectroscopy | +20.2 ± 0.5 |
| DFT (M06-2X/def2-TZVP) | Reaction Energy (ΔEr) for S | -12.3 | Reaction Calorimetry | -11.5 ± 0.8 |
| Semi-empirical (PM7) | Activation Energy (Ea) for S | +22.1 | Stopped-flow UV-Vis Spectroscopy | +20.2 ± 0.5 |
This table is illustrative and provides representative values for a generic chloropyridine SNAr reaction to demonstrate the validation process.
Experimental Protocols for Assessing Reactivity
Detailed and reproducible experimental protocols are the bedrock of computational model validation. Below are methodologies for two principal reaction classes relevant to this compound.
Nucleophilic Aromatic Substitution (SNAr)
Objective: To determine the rate and yield of the substitution of the chlorine atom in this compound with a nucleophile (e.g., an amine or alkoxide).
Materials:
-
This compound
-
Nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., DMSO, NMP)
-
Inert gas (Nitrogen or Argon)
-
Internal standard for GC/HPLC analysis (e.g., decane)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add this compound (1.0 mmol) and the chosen anhydrous solvent (10 mL).
-
Add the internal standard (0.5 mmol).
-
Bring the solution to the desired reaction temperature (e.g., 100 °C).
-
At time t=0, add the nucleophile (1.2 mmol) and start vigorous stirring.
-
At specified time intervals, withdraw aliquots of the reaction mixture and quench with a suitable reagent (e.g., dilute acid).
-
Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant and product relative to the internal standard.
-
Plot the concentration of the reactant versus time to determine the reaction rate constant.
Suzuki-Miyaura Cross-Coupling
Objective: To evaluate the efficiency of this compound as a coupling partner in a palladium-catalyzed Suzuki-Miyaura reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield of the purified product and characterize it by NMR and mass spectrometry.
Visualizing the Validation Workflow
The logical flow of validating a computational model for chemical reactivity can be represented as a structured workflow. This process ensures that theoretical predictions are systematically compared against empirical evidence.
Caption: A flowchart illustrating the iterative process of computational model validation.
Conclusion
The validation of computational models for the reactivity of molecules like this compound is a critical process that bridges theoretical predictions with real-world chemical behavior. While a comprehensive, direct comparison for this specific molecule is not yet readily available in the literature, the methodologies and workflows presented here provide a robust framework for researchers to conduct such validation studies. By systematically comparing computational predictions with data from well-designed experiments, scientists can enhance the predictive power of their models, leading to more efficient and innovative research in drug discovery and chemical synthesis.
Safety Operating Guide
Safe Disposal of 3-Chloro-4-methylpyridine: A Comprehensive Guide
For researchers and professionals in drug development, the meticulous management and disposal of chemical compounds such as 3-Chloro-4-methylpyridine are critical for maintaining laboratory safety and environmental integrity. This guide outlines a comprehensive, step-by-step operational plan for the safe disposal of this compound, in accordance with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is classified as hazardous and requires careful handling to prevent exposure.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles must be worn.[3][4]
-
Lab Coat: A flame-retardant lab coat is recommended.[3]
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.[3][4]
In Case of Spills: Spills should be absorbed using an inert material such as sand or vermiculite.[3][5] The absorbed material must be collected into a designated, sealed container for hazardous waste.[3][5] It is crucial to prevent the chemical from entering drains or waterways.[3]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound provides hazard details, the following table summarizes the key hazard classifications to inform safe handling and disposal.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | Avoid ingestion. Do not eat, drink, or smoke when handling.[6] |
| Skin Irritation | Causes skin irritation.[1][2] | Wear protective gloves and clothing.[2][6] |
| Eye Damage | Causes serious eye damage.[1][2] | Wear eye protection.[2][6] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Work in a well-ventilated area or under a fume hood.[3][4] |
| Flammability | Combustible liquid.[1] | Keep away from heat and open flames.[6][7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
1. Waste Characterization and Segregation:
-
This compound is a halogenated organic compound.[3] This waste must be segregated from non-halogenated waste streams to ensure proper disposal and prevent dangerous reactions.[4]
-
Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[5]
2. Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[3] Polyethylene or glass containers are generally suitable, but compatibility should always be verified.[3]
-
Labeling: Affix a "Hazardous Waste" label to the container.[3][4] The label must include:
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat or ignition sources.[6][8]
-
Ensure secondary containment is in place to capture any potential leaks.[4]
-
Keep the container closed except when adding waste.
4. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.[4]
-
Follow your institution's specific procedures for waste pickup scheduling.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Chloro-4-methylpyridine
For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of 3-Chloro-4-methylpyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing risk.
Understanding the Hazards
This compound is a hazardous chemical that requires careful handling. The primary risks associated with this compound are:
-
Serious Eye Damage: Can cause severe and potentially irreversible damage to the eyes.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]
Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) and adherence to strict handling and disposal protocols are mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The following table summarizes the mandatory PPE for handling this compound. It is crucial to inspect all PPE for integrity before each use.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Chemical splash goggles are mandatory. A face shield must be worn over the goggles, especially when there is a risk of splashing.[1] All eye and face protection must meet ANSI Z87.1 standards. |
| Hand Protection | Chemical-Resistant Gloves | Due to the rapid breakthrough time of pyridine with nitrile gloves, it is recommended to use Butyl rubber or Viton gloves for extended operations.[3][4][5] For short-term tasks with a low risk of splash, double-gloving with nitrile gloves may be acceptable, but gloves must be changed immediately upon contact.[6][7] |
| Body Protection | Flame-Retardant Laboratory Coat | A fully buttoned, flame-retardant lab coat is required to protect skin and personal clothing. |
| Respiratory Protection | Air-Purifying Respirator with Combination Cartridge | A NIOSH-approved air-purifying respirator equipped with a combination cartridge for organic vapors and acid gases is required when working outside of a certified chemical fume hood or when dealing with significant quantities of the material.[2][8][9] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are mandatory in the laboratory. |
Safe Handling and Storage: A Step-by-Step Protocol
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood with good ventilation.[10]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible and in good working order.
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Don PPE: Put on all required PPE as detailed in the table above.
Handling:
-
Avoid Inhalation and Contact: Handle the chemical with care to avoid generating dust or aerosols. Do not breathe vapors or dust. Avoid contact with skin and eyes.
-
Use Appropriate Tools: Use compatible spatulas and glassware for transferring the chemical.
-
Keep Containers Closed: Keep the container tightly closed when not in use to prevent the release of vapors.[3]
Storage:
-
Cool, Dry, and Ventilated: Store this compound in a cool, dry, and well-ventilated area away from heat and sources of ignition.[10]
-
Incompatible Materials: Store separately from strong oxidizing agents.
-
Secure Location: The storage area should be secure and accessible only to authorized personnel.
Emergency Plan: Spill and Exposure Response
Immediate and correct response to a spill or exposure is critical.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Don Additional PPE: Before attempting to clean the spill, don the appropriate respiratory protection and any other necessary PPE.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill.[1][6][7]
-
Clean-Up: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[6][7]
-
Decontaminate: Decontaminate the spill area with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.[6]
-
Report: Report the spill to your supervisor and the Environmental Health and Safety (EHS) department.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal Plan: A Compliant Workflow
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[5]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for all waste. The container must have a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[5]
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. Keep the container closed except when adding waste.
-
Disposal Request: When the container is nearly full, submit a hazardous waste pickup request to your institution's EHS department.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Deface the label on the empty, rinsed container before disposal as non-hazardous laboratory glass or plastic.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. legionsafety.com [legionsafety.com]
- 3. cdn.mscdirect.com [cdn.mscdirect.com]
- 4. ehs.sfsu.edu [ehs.sfsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Air-Purifying Respirator Cartridges and Filters | Fisher Scientific [fishersci.com]
- 9. uline.ca [uline.ca]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
